molecular formula C11H22N2O2 B041423 trans-N-Boc-1,4-cyclohexanediamine CAS No. 177906-48-8

trans-N-Boc-1,4-cyclohexanediamine

Katalognummer: B041423
CAS-Nummer: 177906-48-8
Molekulargewicht: 214.3 g/mol
InChI-Schlüssel: FEYLUKDSKVSMSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

trans-N-Boc-1,4-cyclohexanediamine is a stereochemically defined, bifunctional building block of exceptional value in advanced organic synthesis and medicinal chemistry research. Its structure features a rigid trans-cyclohexane core with two diametrically opposed amino groups, one of which is protected as a tert-butyloxycarbonyl (Boc) carbamate. This differential protection allows for selective manipulation, making it an ideal precursor for the construction of complex molecular architectures. The primary amine facilitates incorporation into target structures via amide bond formation or reductive amination, while the Boc-protected secondary amine can be readily deprotected under mild acidic conditions to reveal a reactive secondary amine site for further diversification.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

tert-butyl N-(4-aminocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYLUKDSKVSMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939007
Record name tert-Butyl hydrogen (4-aminocyclohexyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195314-59-1, 177906-48-8, 247570-24-7
Record name 1,1-Dimethylethyl N-(4-aminocyclohexyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195314-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl hydrogen (4-aminocyclohexyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-(4-aminocyclohexyl)-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.500
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl N-[(1r,4r)-4-aminocyclohexyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cis tert-Butyl 4-aminocyclohexylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to trans-N-Boc-1,4-cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-N-Boc-1,4-cyclohexanediamine, a critical building block in modern medicinal chemistry. This document details its chemical and physical properties, a verified synthesis protocol, and its significant applications in the development of novel therapeutics, particularly as a key intermediate in the synthesis of V1A receptor antagonists.

Core Compound Properties

This compound, also known as tert-butyl trans-4-aminocyclohexylcarbamate, is a mono-protected diamine that offers synthetic chemists a versatile scaffold for the construction of complex molecules.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the two amino groups allows for selective functionalization of the free amine, a crucial feature in multi-step organic synthesis.[1]

Physicochemical and Pharmacokinetic Data

The following tables summarize the key quantitative data for this compound.

Identifier Value
CAS Number 177906-48-8[2]
Molecular Formula C₁₁H₂₂N₂O₂[2]
Molecular Weight 214.31 g/mol [2]
Appearance White solid[1]
Purity ≥97% (GC)[1]
Property Value
Density 1.0 ± 0.1 g/cm³[3]
Boiling Point 322.1 ± 31.0 °C at 760 mmHg[3]
Melting Point 68-72 °C (for the unprotected trans-1,4-diaminocyclohexane)[4]
Flash Point 148.6 ± 24.8 °C[3]
Solubility Slightly soluble in water.[5]
LogP 1.52[3]
Vapor Pressure 0.0 ± 0.7 mmHg at 25°C[3]
Storage Temperature 0-8 °C[1]

Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound from trans-1,4-diaminocyclohexane.

Experimental Protocol

Materials:

  • trans-1,4-Diaminocyclohexane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus (with a mobile phase of 5:95 MeOH/DCM and ninhydrin stain)

Procedure:

  • In a round-bottom flask equipped with a stir bar, dissolve trans-1,4-diaminocyclohexane (1 equivalent) in methanol.

  • Cool the solution to 0°C using an ice bath.[6]

  • To the stirred solution, slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (0.28 equivalents) in methanol.[6]

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 5:95 mixture of methanol and dichloromethane as the mobile phase. The product can be visualized with a ninhydrin stain.[6]

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.[6]

  • To the resulting residue, add water and extract the aqueous layer with ethyl acetate (2 x 100 mL).[6]

  • Combine the organic layers and wash with a brine solution.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.[6] The reported yield for this procedure is approximately 86%.[6]

Application in Drug Development: V1A Receptor Antagonists

This compound is a valuable intermediate in the synthesis of orally bioavailable and selective V1A receptor antagonists.[5] The vasopressin V1A receptor is a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, making it a target for the treatment of several disorders. One notable example of a V1A receptor antagonist synthesized using this building block is SRX246.[7]

V1A Receptor Signaling Pathway

The activation of the V1A receptor by its endogenous ligand, arginine vasopressin (AVP), initiates a well-defined signaling cascade. A simplified representation of this pathway is provided below.

V1A_Signaling_Pathway AVP Arginine Vasopressin (AVP) V1AR V1A Receptor AVP->V1AR Binds to Gq Gq Protein V1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

V1A Receptor Signaling Cascade
Experimental Workflow: Synthesis of a V1A Receptor Antagonist

The following diagram illustrates a generalized workflow for the synthesis of a V1A receptor antagonist utilizing this compound as a key starting material.

V1A_Antagonist_Synthesis_Workflow Start This compound Step1 Coupling with Carboxylic Acid Start->Step1 Intermediate1 Boc-Protected Intermediate Step1->Intermediate1 Step2 Boc Deprotection (e.g., TFA) Intermediate1->Step2 Intermediate2 Deprotected Amine Intermediate Step2->Intermediate2 Step3 Coupling with Second Moiety Intermediate2->Step3 FinalProduct Final V1A Receptor Antagonist Step3->FinalProduct Purification Purification (e.g., Chromatography) FinalProduct->Purification Analysis Characterization (e.g., NMR, MS) Purification->Analysis

Generalized Synthesis Workflow

Conclusion

This compound is an indispensable tool in the arsenal of medicinal chemists. Its pre-defined stereochemistry and the presence of a Boc-protecting group offer a reliable and efficient route to complex molecular architectures. The data and protocols presented in this guide underscore its importance and provide a solid foundation for its application in the synthesis of novel drug candidates, particularly in the pursuit of potent and selective V1A receptor antagonists.

References

An In-depth Technical Guide to trans-N-Boc-1,4-cyclohexanediamine: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-N-(tert-Butoxycarbonyl)-1,4-cyclohexanediamine, commonly referred to as trans-N-Boc-1,4-cyclohexanediamine, is a pivotal chemical intermediate in the landscape of pharmaceutical and organic synthesis.[1][2] Its unique structural features, including a Boc-protected amine on a trans-configured cyclohexane ring, offer enhanced stability and facilitate selective functionalization.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its significant role as a precursor in the development of therapeutic agents, notably as a key building block for V1A receptor antagonists.[3][4]

Chemical and Physical Properties

This compound is a white solid at room temperature.[5] The tert-butoxycarbonyl (Boc) protecting group imparts stability and allows for selective reactions on the unprotected amine.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₂₂N₂O₂[4][5]
Molecular Weight 214.31 g/mol [4]
Appearance White solid[5]
Purity ≥97% (GC), >98%[4][5]
Solubility Slightly soluble in water. Soluble in organic solvents such as methanol, dichloromethane, and ethyl acetate.[3]
Storage Temperature 0-8 °C, Refrigerated[5][6]
CAS Number 177906-48-8[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

  • ¹H NMR (400 MHz, CDCl₃): δ 4.35 (brs, 1H), 3.39 (brs, 1H), 2.67-2.62 (m, 1H).[7]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the mono-protection of trans-1,4-cyclohexanediamine with di-tert-butyl dicarbonate ((Boc)₂O).[7]

Experimental Workflow for Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product trans-1,4-cyclohexanediamine trans-1,4-cyclohexanediamine Dissolve diamine in Methanol Dissolve diamine in Methanol trans-1,4-cyclohexanediamine->Dissolve diamine in Methanol (Boc)2O (Boc)2O Add (Boc)2O Add (Boc)2O (Boc)2O->Add (Boc)2O Methanol Methanol Methanol->Dissolve diamine in Methanol Cool to 0 C Cool to 0 C Dissolve diamine in Methanol->Cool to 0 C Cool to 0 C->Add (Boc)2O Stir at RT for 16h Stir at RT for 16h Add (Boc)2O->Stir at RT for 16h Evaporate volatiles Evaporate volatiles Stir at RT for 16h->Evaporate volatiles Dilute with water Dilute with water Evaporate volatiles->Dilute with water Extract with Ethyl Acetate Extract with Ethyl Acetate Dilute with water->Extract with Ethyl Acetate Wash with brine Wash with brine Extract with Ethyl Acetate->Wash with brine Dry over Na2SO4 Dry over Na2SO4 Wash with brine->Dry over Na2SO4 Concentrate Concentrate Dry over Na2SO4->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Synthetic workflow for this compound.

Materials:

  • trans-1,4-Cyclohexanediamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of trans-1,4-cyclohexanediamine (1 equivalent) in methanol (approximately 8.75 mL per gram of diamine) at 0 °C, add di-tert-butyl dicarbonate (a molar equivalent suitable for mono-protection, typically in slight excess of the desired product) dropwise.[7]

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of methanol in dichloromethane (e.g., 5:95 v/v).[7]

  • Upon completion, evaporate the volatiles under reduced pressure.[7]

  • Dilute the residue with water and extract the product with ethyl acetate (2 x 50 mL per gram of initial diamine).[7]

  • Combine the organic layers and wash with brine (25 mL per gram of initial diamine).[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]

Purification by Column Chromatography

The crude product can be purified by flash column chromatography on silica gel.

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture of hexane and ethyl acetate) and pack it into a column.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent like dichloromethane.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, or a suitable solvent system as determined by TLC analysis.

  • Collect fractions and monitor by TLC to isolate the pure this compound. The Rf value is approximately 0.3 in a 5:95 methanol/dichloromethane system.[7]

Characterization by NMR Spectroscopy

Sample Preparation for ¹H NMR:

  • Dissolve approximately 5-10 mg of the purified product in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Cap the NMR tube and place it in the NMR spectrometer for analysis.

Applications in Drug Development

This compound is a valuable building block in the synthesis of complex organic molecules, particularly for pharmaceutical applications.[1][2]

Precursor to V1A Receptor Antagonists

A primary application of this compound is in the preparation of orally bioavailable and selective vasopressin V1A receptor antagonists.[3][4] The V1A receptor, a G-protein coupled receptor (GPCR), is a target for therapeutic intervention in various conditions.[9]

V1A Receptor Signaling Pathway

The vasopressin V1A receptor is coupled to the Gq/11 family of G-proteins.[9] Upon binding of its ligand, arginine vasopressin (AVP), the receptor activates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is implicated in various physiological processes, including vasoconstriction and social behavior.[9][10] V1A receptor antagonists block this pathway by preventing the binding of AVP to the receptor.

cluster_membrane Cell Membrane cluster_cytosol Cytosol V1AR V1A Receptor Gq Gq Protein V1AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 Stimulates PKC Protein Kinase C DAG->PKC Activates CellularResponse Cellular Response (e.g., Vasoconstriction) Ca2->CellularResponse PKC->CellularResponse AVP Arginine Vasopressin (AVP) AVP->V1AR Binds Antagonist V1A Antagonist Antagonist->V1AR Blocks

Caption: V1A receptor signaling pathway and point of antagonism.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[6] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a refrigerator.[6]

Conclusion

This compound is a versatile and valuable intermediate for organic and medicinal chemists. Its well-defined structure and the presence of a Boc-protecting group allow for its strategic use in the synthesis of complex molecules, most notably in the development of V1A receptor antagonists. The detailed protocols and property summaries provided in this guide are intended to support researchers in the effective utilization of this important chemical building block.

References

An In-depth Technical Guide to trans-N-Boc-1,4-cyclohexanediamine: Structure, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-N-Boc-1,4-cyclohexanediamine, a critical building block in pharmaceutical and chemical synthesis. This document outlines its chemical structure, stereochemical properties, and key applications, supported by relevant physical and spectral data. Detailed experimental protocols for its synthesis and characterization are also provided to support its practical application in research and development.

Chemical Structure and Stereochemistry

This compound, also known as tert-butyl (trans-4-aminocyclohexyl)carbamate, is a mono-protected diamine. Its structure consists of a cyclohexane ring with two amino groups situated at the 1 and 4 positions in a trans configuration. One of the amino groups is protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This Boc protecting group is instrumental in synthetic chemistry, enabling selective functionalization of the free amino group in multi-step syntheses.[1][2]

The trans stereochemistry of the cyclohexane ring fixes the two amino groups in a diaxial or diequatorial conformation, influencing the molecule's steric and electronic properties and its reactivity in chemical transformations.[1] This well-defined stereochemistry makes it a valuable chiral building block for asymmetric synthesis.[3]

Key Structural Features:

  • CAS Number: 177906-48-8[4]

  • Molecular Formula: C₁₁H₂₂N₂O₂[4]

  • Molecular Weight: 214.31 g/mol [4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various experimental setups.

PropertyValueReference
Appearance White solid[5]
Melting Point 74.5-75.5 °C[6]
Boiling Point (Predicted) 322.1 ± 31.0 °C[1]
Density (Predicted) 1.02 ± 0.1 g/cm³[1]
pKa (Predicted) 12.44 ± 0.40[1]
Solubility Slightly soluble in water[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective mono-protection of trans-1,4-diaminocyclohexane with di-tert-butyl dicarbonate ((Boc)₂O).

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup and Purification cluster_product Product A trans-1,4-Diaminocyclohexane C Methanol (Solvent) A->C B Di-tert-butyl dicarbonate ((Boc)₂O) B->C D 0°C to Room Temperature C->D E Stirring for 16 hours D->E F Evaporation of Solvent E->F G Extraction with Ethyl Acetate F->G H Washing with Brine G->H I Drying over Sodium Sulfate H->I J Concentration I->J K This compound J->K

Caption: Synthesis workflow of this compound.

Detailed Experimental Protocol

This protocol is based on established literature procedures.

Materials:

  • trans-1,4-Diaminocyclohexane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Methanol (MeOH)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve trans-1,4-diaminocyclohexane in methanol in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate in methanol to the cooled diamine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with ethyl acetate.

  • Combine the organic layers and wash with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography if necessary.

Spectroscopic Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Expected signals include a broad singlet for the NH proton of the carbamate, a broad singlet for the protons of the free amine group, and multiplets for the cyclohexyl protons. The tert-butyl group will appear as a sharp singlet around 1.4 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the cyclohexane ring. The carbons attached to the nitrogen atoms will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional GroupVibration
~3400-3300N-H (amine and carbamate)Stretching
~2930-2850C-H (alkane)Stretching
~1680C=O (carbamate)Stretching
~1520N-H (carbamate)Bending
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The molecular ion peak (M+) is expected at m/z 214. Common fragmentation patterns for carbamates include the loss of the tert-butyl group or the entire Boc group.

Applications in Research and Development

This compound is a versatile intermediate with significant applications in:

  • Pharmaceutical Synthesis: It serves as a crucial building block for the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its rigid, diamino-cyclohexane scaffold is found in a variety of therapeutic agents. It is notably used in the preparation of selective V1A receptor antagonists.[4]

  • Organic Synthesis: As a bifunctional molecule with one protected amine, it is widely used for the controlled introduction of a 1,4-diaminocyclohexane moiety in multi-step organic syntheses.[3]

  • Polymer Chemistry: The diamino functionality allows for its use as a monomer or cross-linking agent in the synthesis of specialty polymers.[5]

Experimental Protocols for Characterization

General Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

General Protocol for IR Spectroscopy
  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a common technique. Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

  • Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

General Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Analysis: Acquire the mass spectrum in the desired mass range to observe the molecular ion and characteristic fragment ions.

This guide provides a foundational understanding of this compound for its effective utilization in a research and development setting. For further details on specific applications and handling procedures, consulting the appropriate safety data sheets and relevant scientific literature is recommended.

References

Technical Guide: Properties and Applications of trans-N-Boc-1,4-cyclohexanediamine (CAS 177906-48-8)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of the chemical intermediate trans-N-Boc-1,4-cyclohexanediamine (CAS 177906-48-8). It details its chemical properties and, more significantly, its application as a key building block in the synthesis of potent and selective therapeutic agents. The guide focuses on its role in the development of inhibitors for Inositol-Requiring Enzyme 1α (IRE1α) and antagonists for the Vasopressin V1a Receptor (V1aR), presenting quantitative data, detailed experimental methodologies, and visual diagrams of relevant biological pathways and experimental workflows.

Chemical and Physical Properties

This compound is a mono-protected diamine derivative widely used in medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization of the free amine, making it a versatile scaffold for building complex molecules.[1][2]

PropertyValueReference(s)
CAS Number 177906-48-8[3]
Molecular Formula C₁₁H₂₂N₂O₂[3]
Molecular Weight 214.31 g/mol [4]
Appearance White to off-white solid[5]
Solubility Slightly soluble in water; Soluble in organic solvents like DMSO.[4][6]
Storage Temperature 2-8°C[7]
Boiling Point 322.1±31.0 °C (Predicted)[8]
Density 1.02±0.1 g/cm³ (Predicted)[8]
Synonyms tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate, N-Boc-trans-1,4-Cyclohexanediamine[9]

Application in the Synthesis of IRE1α Inhibitors

A significant application of this compound is in the synthesis of allosteric inhibitors of IRE1α, a key component of the unfolded protein response (UPR).[3][5] These inhibitors bind to the kinase domain to modulate the endoribonuclease (RNase) activity, which is responsible for splicing X-box binding protein 1 (XBP1) mRNA.[3][5]

Quantitative Data: IRE1α Inhibitor Activity

The following data is adapted from a study on imidazo[1,2-b]pyridazin-8-amine derivatives, where the trans-1,4-diaminocyclohexane moiety was introduced using the deprotected form of CAS 177906-48-8.[3]

Compound IDStructure of Amine MoietyIRE1α RNase IC₅₀ (μM)IRE1α Kinase Binding IC₅₀ (μM)Cellular XBP1 Splicing IC₅₀ (μM)
22 -NH-(trans-cyclohexyl)-NH₂0.20 ± 0.030.021 ± 0.0031.1 ± 0.1
24 -NH-(trans-cyclohexyl)-NH(Ac)0.17 ± 0.020.013 ± 0.0010.44 ± 0.02
25 -NH-(trans-cyclohexyl)-NH(SO₂Me)0.11 ± 0.010.011 ± 0.0010.29 ± 0.02
26 -NH-(trans-cyclohexyl)-NH(C(O)NMe₂)0.076 ± 0.0060.009 ± 0.0010.16 ± 0.01

Data represents mean ± SD for n ≥ 3.[3]

Experimental Protocols

The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. The general protocol is as follows:

  • Deprotection: The Boc-protected this compound (CAS 177906-48-8) is first deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield trans-1,4-diaminocyclohexane.

  • SNAr Reaction: The resulting diamine is reacted with a chlorinated imidazo[1,2-b]pyridazine core (e.g., compound 3 from the source literature).[3]

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent such as DMSO or NMP, often with a base like triethylamine or DIPEA, and heated to temperatures ranging from 80°C to 140°C.[3]

  • Purification: The crude product is purified using standard techniques such as column chromatography or preparative HPLC to yield the final inhibitor.[3]

This assay measures the ability of a compound to inhibit the cleavage of a specific RNA substrate by the IRE1α RNase domain.[1][8]

  • Reagents:

    • Recombinant human IRE1α cytoplasmic domain.[8]

    • Fluorescently labeled RNA stem-loop substrate corresponding to the XBP1 cleavage site (e.g., 5'-FAM/3'-quencher).[8]

    • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM KOAc, 5 mM DTT, 5% glycerol, 0.005% Triton X-100.[8]

    • Test compounds dissolved in DMSO.

  • Procedure:

    • Recombinant IRE1α is pre-incubated with varying concentrations of the test inhibitor (or DMSO vehicle control) in assay buffer for 30 minutes at room temperature.[8]

    • The FRET-labeled RNA substrate is added to the mixture to initiate the reaction.[8]

    • The reaction is incubated for 60-90 minutes at room temperature.[8]

    • Fluorescence is measured using a plate reader (e.g., Excitation: 495 nm, Emission: 520 nm).[8]

    • The IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

This assay quantifies the inhibition of IRE1α's RNase activity within a cellular context.[3]

  • Cell Line: A stable cell line (e.g., HEK293) expressing an XBP1-luciferase reporter fusion is used.[3]

  • Procedure:

    • Cells are plated in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test inhibitor for a specified time.

    • ER stress is induced by adding an agent like tunicamycin.

    • After an incubation period, cell viability and luciferase activity are measured.

    • Inhibition of tunicamycin-induced luciferase expression reflects the inhibition of XBP1 mRNA splicing.

    • The IC₅₀ is determined from the dose-response curve.[3]

Diagrams and Visualizations

IRE1a_Inhibitor_Workflow cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation S1 CAS 177906-48-8 (Boc-protected amine) S2 Boc Deprotection S1->S2 S3 trans-1,4-diamino- cyclohexane S2->S3 S4 SNAr Reaction with Imidazopyridazine Core S3->S4 S5 Crude Inhibitor S4->S5 S6 Purification (HPLC) S5->S6 S7 Pure Inhibitor S6->S7 T1 In Vitro RNase Assay (FRET) S7->T1 T2 Cellular XBP1 Splicing Assay (Luciferase) S7->T2 T3 Data Analysis (IC50 Determination) T1->T3 T2->T3

Caption: Experimental workflow for synthesis and evaluation of IRE1α inhibitors.

IRE1a_Signaling_Pathway cluster_er Endoplasmic Reticulum cluster_cyto Cytosol ER_Stress ER Stress (Unfolded Proteins) IRE1a IRE1α Dimerization & Autophosphorylation ER_Stress->IRE1a RNase_Active Activated RNase Domain IRE1a->RNase_Active XBP1s XBP1s mRNA RNase_Active->XBP1s splicing XBP1u XBP1u mRNA XBP1u->RNase_Active Transcription_Factor XBP1s Protein (Transcription Factor) XBP1s->Transcription_Factor translation UPR_Genes UPR Target Gene Expression Transcription_Factor->UPR_Genes Inhibitor Inhibitor (e.g., Compound 26) Inhibitor->RNase_Active  Inhibition

Caption: Inhibition of the IRE1α signaling pathway by synthesized compounds.

Application in the Synthesis of Vasopressin V1a Receptor Antagonists

This compound is also documented as a key intermediate for orally bioavailable and selective V1a receptor antagonists.[10][11] The V1a receptor, a G-protein coupled receptor (GPCR), is a target for various conditions, including anxiety and depression.

V1a Receptor Signaling Pathway

The V1a receptor primarily signals through the Gq/11 pathway.

  • Ligand Binding: Arginine vasopressin (AVP) binds to the V1a receptor.

  • G-Protein Activation: The receptor-ligand complex activates the Gq/11 heterotrimeric G-protein.

  • PLC Activation: The activated α-subunit of Gq/11 stimulates Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored Ca²⁺ into the cytosol.

  • Cellular Response: The increase in intracellular Ca²⁺ triggers various cellular responses, such as smooth muscle contraction.

  • Antagonism: V1a antagonists competitively block the binding of AVP to the receptor, preventing this signaling cascade.

Experimental Protocols

This assay determines the binding affinity (Ki) of a test compound for the V1a receptor.[10]

  • Reagents:

    • Membrane preparations from cells expressing the human V1a receptor (e.g., CHO-K1 cells).[10]

    • Radioligand, typically [³H]-Arginine Vasopressin ([³H]-AVP).[10]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.[10]

    • Test compounds and a non-labeled ligand for non-specific binding control.

  • Procedure:

    • Membrane preparations, radioligand, and varying concentrations of the test antagonist are incubated together.

    • The mixture is incubated to reach equilibrium (e.g., 60 minutes at 25°C).

    • The bound radioligand is separated from the unbound by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by a scintillation counter.

    • The IC₅₀ is determined from the competition curve, and the Ki is calculated using the Cheng-Prusoff equation.[10]

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.

  • Cell Line: A cell line stably expressing the human V1a receptor (e.g., HiTSeeker AVPR1A Cell Line).

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • V1a receptor agonist (e.g., Arginine Vasopressin).

    • Test antagonists.

  • Procedure:

    • Cells are loaded with the calcium-sensitive dye.

    • Cells are pre-incubated with various concentrations of the antagonist.

    • A fixed concentration (e.g., EC₈₀) of the agonist is added to stimulate the receptor.

    • The change in fluorescence, corresponding to the change in intracellular calcium, is measured over time using a fluorometric imaging plate reader.

    • The inhibitory effect of the antagonist is quantified, and an IC₅₀ value is determined.

Diagrams and Visualizations

V1a_Signaling_Pathway AVP AVP (Agonist) V1aR V1a Receptor AVP->V1aR binds Antagonist V1a Antagonist Antagonist->V1aR blocks Gq Gq/11 Protein V1aR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_Release Ca²⁺ Release ER->Ca_Release Cell_Response Cellular Response (e.g., Contraction) Ca_Release->Cell_Response

Caption: V1a receptor signaling pathway and mechanism of antagonism.

Conclusion

This compound (CAS 177906-48-8) is a valuable and versatile chemical intermediate for the synthesis of advanced drug candidates. Its utility is demonstrated in the creation of potent inhibitors for the IRE1α pathway and selective antagonists for the V1a receptor. The methodologies and data presented in this guide underscore its importance in developing novel therapeutics for a range of diseases, from cancer and metabolic disorders to psychiatric conditions. The defined structure and selective reactivity of this compound provide a reliable starting point for the complex synthetic routes required in modern drug discovery.

References

A Technical Guide to the Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Diamine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The selective functionalization of diamines is a critical challenge in organic synthesis, pivotal for the construction of complex pharmacophores, ligands, and materials.[1][2] The symmetric nature of simple diamines complicates their direct use in multi-step syntheses, often leading to mixtures of di-substituted products.[3][4] The tert-butyloxycarbonyl (Boc) group is an indispensable tool for temporarily masking one amine functionality, thereby enabling the controlled, sequential modification of the other.[5][6] This guide provides an in-depth examination of the Boc group's properties, its mechanisms of protection and deprotection, and its strategic application in achieving the chemoselective mono-protection of diamines. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to equip researchers with the practical knowledge required to leverage this essential protecting group strategy.

The tert-Butyloxycarbonyl (Boc) Group: A Chemist's Tool

The Boc group is one of the most common amine protecting groups in organic synthesis, particularly in non-peptide chemistry.[4][7] Its popularity stems from its remarkable stability across a wide range of reaction conditions and its clean, facile removal under specific acidic protocols.[8] Structurally, it is a tert-butyl carbamate, formed by attaching a tert-butyloxycarbonyl moiety to a nitrogen atom. This conversion transforms the nucleophilic and basic amine into a significantly less reactive carbamate, shielding it from unwanted reactions.[9]

Stability Profile

The utility of the Boc group is defined by its predictable stability. It is robust in the presence of bases, nucleophiles, and reducing agents, which allows for a broad scope of chemical transformations on other parts of a molecule without disturbing the protected amine.[3][5][8] Its key feature is its lability to acid, which forms the basis of its strategic removal.[5][10] This acid sensitivity makes the Boc group "orthogonal" to other common amine protecting groups like the base-labile Fmoc (9-fluorenylmethoxycarbonyl) and the hydrogenolysis-labile Cbz (benzyloxycarbonyl) groups, enabling complex, multi-step synthetic routes where different protecting groups can be removed selectively.[3][5][11]

Condition Category Reagent / Conditions Solvent Temperature Stability / Cleavage Outcome Reference(s)
Acidic (Strong) Trifluoroacetic acid (TFA), 20-50%Dichloromethane (DCM)Room Temp.Rapid and effective cleavage[5][8]
Acidic (Moderate) Hydrochloric acid (HCl), 3-4 M1,4-Dioxane / Methanol / Ethyl AcetateRoom Temp.Effective cleavage; product may precipitate as HCl salt[8][12]
Lewis Acids AlCl₃, ZnBr₂, TMSIDichloromethane (DCM)VariesEffective cleavage, offers milder options for sensitive substrates[7][8][12]
Basic Sodium hydroxide (NaOH)Water / THFRoom Temp.Stable[8][10]
Nucleophilic Amines, HydrazinesVariousRoom Temp.Stable[3][8][13]
Reductive Catalytic Hydrogenation (H₂, Pd/C)VariousRoom Temp.Stable[3][5]
Thermal Heat (> 85-90 °C)N/A> 85 °CCan lead to thermal deprotection[10]
Mechanism of Protection and Deprotection

The protection and deprotection of amines using the Boc group follow well-understood reaction mechanisms.

  • Protection: The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate, often called Boc anhydride ((Boc)₂O).[7] The reaction proceeds via a nucleophilic acyl substitution where the amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the anhydride.[3][7][14] The subsequent collapse of the tetrahedral intermediate expels a tert-butyl carbonate leaving group, which readily decomposes into carbon dioxide and tert-butoxide, driving the reaction to completion.[3][7]

  • Deprotection: The removal of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][12] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[3][9] This activation facilitates the cleavage of the C-O bond, generating a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[3][9] The carbamic acid rapidly decarboxylates to release the free amine and carbon dioxide gas.[9][14] The tert-butyl cation is typically scavenged by the counter-ion or eliminated to form isobutene gas.[3]

G Diagram 1: Boc Protection and Deprotection Cycle cluster_protection Protection cluster_deprotection Deprotection Diamine Diamine (R-NH₂) BocDiamine Boc-Protected Amine (R-NHBoc) Diamine->BocDiamine Nucleophilic Attack Boc2O (Boc)₂O (Boc Anhydride) Boc2O->BocDiamine Base Base (optional) e.g., TEA, NaOH Base->Diamine BocDiamine_dep Boc-Protected Amine (R-NHBoc) Diamine_dep Diamine Salt (R-NH₃⁺ X⁻) BocDiamine_dep->Diamine_dep Acid-Catalyzed Cleavage Byproducts CO₂ + Isobutene BocDiamine_dep->Byproducts Acid Strong Acid e.g., TFA, HCl Acid->BocDiamine_dep

Diagram 1: Boc Protection and Deprotection Cycle

The Core Challenge: Selective Mono-protection of Symmetrical Diamines

The primary difficulty in working with symmetrical diamines, such as ethylenediamine or 1,4-diaminobutane, is achieving selective monofunctionalization.[4] Because both primary amine groups have identical reactivity, simply adding one equivalent of (Boc)₂O typically results in an undesirable statistical mixture of unreacted starting material, the desired mono-Boc-protected product, and the di-Boc-protected byproduct.[3] Separating these components can be challenging and leads to low yields of the target compound.

To overcome this, a highly effective strategy involves the selective deactivation of one of the amino groups via monoprotonation.[1][2][15] By adding precisely one equivalent of a strong acid, one amine group is converted into its non-nucleophilic ammonium salt. The remaining free amine is then able to react selectively with the Boc anhydride.[15][16] This "one-pot" procedure dramatically improves the yield and purity of the mono-protected product.[17] The acid can be introduced as a gas (HCl), a solution, or generated in situ from reagents like trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂) in an alcohol solvent.[17]

G Diagram 2: Workflow for Selective Mono-Boc Protection Start Symmetrical Diamine (H₂N-R-NH₂) Protonation Add 1 eq. Acid (HX) (e.g., HCl from Me₃SiCl) Start->Protonation Step 1: Selective Deactivation Intermediate Mono-Ammonium Salt (H₂N-R-NH₃⁺ X⁻) Protonation->Intermediate Boc_add Add 1 eq. (Boc)₂O Intermediate->Boc_add Step 2: Selective Protection Protected_salt Mono-Boc Protected Salt (BocHN-R-NH₃⁺ X⁻) Boc_add->Protected_salt Neutralize Neutralization / Workup (e.g., aq. NaOH) Protected_salt->Neutralize Step 3: Isolation Final Pure Mono-Boc Diamine (BocHN-R-NH₂) Neutralize->Final

Diagram 2: Workflow for Selective Mono-Boc Protection

Quantitative Data Summary for Mono-Boc Protection

The monoprotonation strategy has been successfully applied to a variety of linear, cyclic, and unsymmetrical diamines. The following table summarizes reported yields for the synthesis of mono-Boc protected diamines using this approach.

Diamine Substrate Acid Source Isolated Yield (%) Reference(s)
EthylenediamineHCl (gas)87%[2][18]
1,3-DiaminopropaneHCl (gas)75%[2][18]
1,4-DiaminobutaneHCl (gas)65%[2][18]
1,5-DiaminopentaneMe₃SiCl67%[17]
1,6-DiaminohexaneHCl (gas)74%[2][18]
1,8-DiaminooctaneMe₃SiCl73%[17]
(1R,2R)-Cyclohexane-1,2-diamineMe₃SiCl66%[17]
PiperazineHCl (gas)80%[2][18]

Key Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of 1,4-Diaminobutane

This protocol is adapted from the general procedure described by Lee et al. and Ocampo et al. for the monoprotonation and subsequent protection of diamines.[2][17][18]

Materials:

  • 1,4-Diaminobutane (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Trimethylsilyl chloride (Me₃SiCl) (1.0 eq), freshly distilled

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)

  • Deionized Water

  • Diethyl ether

  • Dichloromethane (DCM)

  • 2N Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Monoprotonation: Dissolve 1,4-diaminobutane (1.0 eq) in anhydrous methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add freshly distilled Me₃SiCl (1.0 eq) dropwise to the solution. A white precipitate of the mono-ammonium chloride salt should form.

  • Allow the mixture to warm to room temperature and stir for 15-30 minutes.

  • Boc Protection: Add a small amount of water (e.g., ~1 mL per 10 mmol of diamine) to the mixture, followed by a solution of (Boc)₂O (1.0 eq) in methanol.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring completion by Thin-Layer Chromatography (TLC).

  • Work-up: Dilute the reaction mixture with water and transfer to a separatory funnel.

  • Wash the aqueous layer with diethyl ether (2x) to remove any di-Boc byproduct and unreacted (Boc)₂O.

  • Adjust the pH of the aqueous layer to >12 by the careful addition of 2N NaOH solution.

  • Extract the mono-Boc protected product into dichloromethane (3x).

  • Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure mono-Boc-1,4-diaminobutane.[17]

Protocol 2: General Deprotection of a Boc-Protected Amine

This is a standard and robust procedure for the cleavage of a Boc group using Trifluoroacetic Acid (TFA).[5]

Materials:

  • Boc-protected amine (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA) (typically 10-20 eq, or 25-50% v/v solution)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolution: Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (to a concentration of ~0.1-0.2 M) in a round-bottom flask.

  • Acid Addition: Slowly add trifluoroacetic acid (10-20 eq) to the stirred solution at room temperature. Caution: The reaction is often exothermic and evolves CO₂ and isobutene gas. Ensure adequate ventilation and perform in a fume hood.

  • Reaction: Stir the mixture at room temperature for 30 minutes to 3 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Isolation: Remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can help remove residual TFA). The resulting amine is typically obtained as its trifluoroacetate salt, which can be used directly or neutralized by washing with a basic aqueous solution (e.g., sat. NaHCO₃) during an extractive work-up.

Applications in Research and Drug Development

Mono-Boc-protected diamines are exceptionally valuable building blocks in medicinal chemistry and materials science.[4][6] They provide a strategic entry point for constructing unsymmetrical molecules where two different functionalities are required at either end of the diamine scaffold.

The free amine of the mono-protected intermediate can undergo a wide range of transformations, including acylation, alkylation, sulfonylation, or reductive amination.[4] Once the desired modification is installed, the Boc group can be cleanly removed, revealing the second amine group for subsequent, orthogonal functionalization. This stepwise approach provides precise control over the final molecular architecture, which is essential for synthesizing targeted pharmaceutical agents, polyamine conjugates, and functionalized linkers for solid-phase synthesis.[2][4][6]

G Diagram 3: Synthetic Application of a Mono-Boc Diamine Start Mono-Boc Diamine (BocHN-R-NH₂) Reaction1 Functionalization of Free Amine (e.g., Acylation with R'-COCl) Start->Reaction1 Step A Intermediate Unsymmetrical Intermediate (BocHN-R-NHCOR') Reaction1->Intermediate Deprotection Boc Deprotection (e.g., TFA in DCM) Intermediate->Deprotection Step B Final Unsymmetrically Substituted Diamine (H₂N-R-NHCOR') Deprotection->Final Reaction2 Optional Second Functionalization (e.g., Alkylation with R''-X) Final->Reaction2 Step C (Optional) Final2 Disubstituted Product (R''HN-R-NHCOR') Reaction2->Final2

Diagram 3: Synthetic Application of a Mono-Boc Diamine

Conclusion

The tert-butyloxycarbonyl group is a cornerstone of modern organic synthesis, offering a robust and reliable method for amine protection.[5][8] Its application to diamine chemistry, particularly through the elegant monoprotonation strategy, resolves the inherent challenge of selectivity and provides a straightforward, high-yielding route to valuable mono-protected intermediates.[2][17] A thorough understanding of the Boc group's stability, reaction mechanisms, and the detailed protocols for its use empowers researchers to design and execute complex synthetic strategies with greater efficiency and control, accelerating innovation in drug discovery and materials science.

References

Determining the Solubility of trans-N-Boc-1,4-cyclohexanediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of trans-N-Boc-1,4-cyclohexanediamine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols to enable researchers to generate reliable solubility data in-house. A template for data presentation and a diagram of a common synthesis workflow are also included to support research and development activities.

Introduction to this compound

This compound is a valuable bifunctional molecule in pharmaceutical and chemical synthesis. Its structure, featuring a cyclohexane ring with a primary amine and a Boc-protected amine in a trans configuration, makes it a key intermediate for creating complex molecules with specific stereochemistry. Understanding its solubility in various solvents is critical for its effective use in synthesis, purification, and formulation development. While qualitatively described as slightly soluble in water, precise quantitative data is essential for process optimization and reproducibility.

Quantitative Solubility Data

Table 1: Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Dichloromethane25To be determinedTo be determined
Chloroform25To be determinedTo be determined
Methanol25To be determinedTo be determined
Ethanol25To be determinedTo be determined
Ethyl Acetate25To be determinedTo be determined
Dimethyl Sulfoxide25To be determinedTo be determined
Water25To be determinedTo be determined
Toluene25To be determinedTo be determined
Hexane25To be determinedTo be determined

Experimental Protocols for Solubility Determination

The following protocols outline established methods for determining the solubility of a chemical compound such as this compound. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Shake-Flask Method for Solubility Determination

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, dichloromethane)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Analytical balance

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or rotator. Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).[1]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to let the excess solid settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter (0.22 µm) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC.[1][2]

HPLC Method for Quantification

A reverse-phase HPLC method is suitable for quantifying the concentration of this compound in the filtered solvent.

Typical HPLC Parameters:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like trifluoroacetic acid (TFA) or formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS).

  • Column Temperature: 30 °C

Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

  • Inject the standard solutions into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of the experimental sample by interpolating its peak area on the calibration curve.

Synthesis of this compound

This compound is typically synthesized from trans-1,4-diaminocyclohexane. The following diagram illustrates a common synthetic workflow.

SynthesisWorkflow A trans-1,4-Diaminocyclohexane C Reaction in Methanol (MeOH) at 0°C to Room Temperature A->C B Di-tert-butyl dicarbonate ((Boc)2O) B->C D Reaction Mixture C->D E Evaporation of Volatiles D->E F Residue E->F G Dilution with Water and Extraction with Ethyl Acetate F->G H Organic Layer G->H I Washing with Brine, Drying over Sodium Sulphate H->I J Concentration I->J K This compound J->K

Caption: Synthesis workflow for this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental process for determining the solubility of the target compound.

SolubilityWorkflow A Add excess this compound to a vial B Add a known volume of solvent A->B C Equilibrate at a constant temperature with agitation (24-72h) B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter through a 0.22 µm syringe filter E->F G Analyze filtrate by HPLC to determine concentration F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Experimental workflow for solubility determination.

References

In-Depth Technical Guide to the Spectral Data of trans-N-Boc-1,4-cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for trans-N-tert-butoxycarbonyl-1,4-cyclohexanediamine, a key intermediate in pharmaceutical synthesis. The information presented herein includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, enabling a thorough understanding and confirmation of this compound's chemical structure and purity.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for trans-N-Boc-1,4-cyclohexanediamine.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.35br s1H-NH-Boc
3.39br s1HCH -NH-Boc
2.67-2.62m1HCH -NH₂
2.00-1.98m2HCyclohexane CH₂ (axial)
1.87-1.84m2HCyclohexane CH₂ (axial)
1.49-1.46m2HCyclohexane CH₂ (equatorial)
1.44s9H-C(CH₃)₃
1.18-1.12m4HCyclohexane CH₂ (equatorial)

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
155.5C=O (Boc)
79.1C (CH₃)₃
50.1C H-NH-Boc
43.8C H-NH₂
33.5Cyclohexane C H₂
28.4-C(C H₃)₃

Note: Predicted values based on standard chemical shift correlations. Experimental data is not currently available in the searched literature.

Table 3: IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadN-H Stretch (Amine)
~3250Strong, BroadN-H Stretch (Amide)
~2930, ~2850StrongC-H Stretch (Aliphatic)
~1685StrongC=O Stretch (Amide I)
~1520StrongN-H Bend (Amide II)
~1170StrongC-O Stretch

Note: Predicted values based on characteristic functional group absorptions. Experimental data is not currently available in the searched literature.

Table 4: Mass Spectrometry Data
m/zInterpretation
215.17[M+H]⁺
159.13[M-C₄H₈+H]⁺
115.12[M-Boc+H]⁺

Note: Predicted values for the protonated molecule and major fragments. Experimental data is not currently available in the searched literature.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube.

Instrumentation: A 400 MHz NMR spectrometer is utilized for data acquisition.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-32 scans are typically co-added to achieve a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

  • Spectral Width: A spectral width of approximately 16 ppm is set.

  • Referencing: The chemical shifts are referenced to the residual solvent peak of chloroform at δ 7.26 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

  • Spectral Width: A spectral width of approximately 220 ppm is used.

  • Referencing: The chemical shifts are referenced to the solvent peak of CDCl₃ at δ 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: The solid sample of this compound is analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by preparing a KBr pellet. For the thin film method, a small amount of the solid is dissolved in a volatile solvent like dichloromethane, a drop of the solution is placed on the salt plate, and the solvent is allowed to evaporate.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum.

  • Background: A background spectrum of the clean salt plate or KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to a final concentration of around 10-100 µg/mL for analysis.

Instrumentation: An electrospray ionization (ESI) mass spectrometer is employed for the analysis.

Acquisition Parameters:

  • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Mass Range: A scan range of m/z 50-500 is generally sufficient to observe the molecular ion and key fragments.

  • Capillary Voltage: Typically set between 3-5 kV.

  • Cone Voltage: Varied to control the extent of fragmentation.

  • Nebulizing Gas: Nitrogen is used as the nebulizing and drying gas.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the acquisition and interpretation of the spectral data for this compound.

Spectral_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation Sample This compound Sample NMR_Acq NMR Spectrometer (¹H and ¹³C) Sample->NMR_Acq IR_Acq FT-IR Spectrometer Sample->IR_Acq MS_Acq Mass Spectrometer (ESI) Sample->MS_Acq NMR_Data Raw NMR Data (FID) NMR_Acq->NMR_Data IR_Data Raw IR Data (Interferogram) IR_Acq->IR_Data MS_Data Raw MS Data (Ion Counts) MS_Acq->MS_Data Process_NMR Fourier Transform & Phase Correction NMR_Data->Process_NMR Process_IR Fourier Transform IR_Data->Process_IR Process_MS Mass Spectrum Generation MS_Data->Process_MS NMR_Spectrum ¹H and ¹³C NMR Spectra Process_NMR->NMR_Spectrum IR_Spectrum IR Spectrum Process_IR->IR_Spectrum MS_Spectrum Mass Spectrum Process_MS->MS_Spectrum Interpretation Structural Elucidation & Purity Assessment NMR_Spectrum->Interpretation IR_Spectrum->Interpretation MS_Spectrum->Interpretation

Caption: Workflow for Spectral Data Acquisition and Analysis.

synthesis of trans-N-Boc-1,4-cyclohexanediamine from trans-1,4-diaminocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the selective mono-N-Boc protection of trans-1,4-diaminocyclohexane to synthesize trans-N-Boc-1,4-cyclohexanediamine. This transformation is a critical step in medicinal chemistry and drug development, where mono-protected diamines serve as versatile building blocks for the synthesis of complex molecules and active pharmaceutical ingredients.[1][2] The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[3][4]

Reaction Scheme

The synthesis involves the reaction of trans-1,4-diaminocyclohexane with di-tert-butyl dicarbonate ((Boc)₂O) to yield the mono-protected product.[5] Achieving selective mono-protection is often challenging due to the potential for the formation of di-protected byproducts.[1] The method described herein is a high-yield, one-pot procedure that favors the formation of the desired mono-Boc protected diamine.[1][5]

Experimental Workflow

The following diagram outlines the key stages of the synthesis process, from the initial setup to the final product isolation.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_progress Reaction Progress cluster_workup Workup and Isolation A Dissolve trans-1,4-diaminocyclohexane in Methanol B Cool solution to 0°C A->B C Add Di-tert-butyl dicarbonate ((Boc)₂O) B->C D Stir at room temperature for 16 hours C->D E Monitor reaction completion by TLC D->E F Evaporate volatiles E->F Reaction Complete G Dilute residue with water F->G H Extract with ethyl acetate G->H I Wash organic layer with brine H->I J Dry over sodium sulphate I->J K Concentrate to afford product J->K

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueReference
Reactants
trans-1,4-Diaminocyclohexane2 g (17.54 mmol, 3.6 eq)[5]
Di-tert-butyl dicarbonate ((Boc)₂O)1.1 mL (4.91 mmol, 1.0 eq)[5]
Solvent
Methanol (MeOH)50 mL[5]
Reaction Conditions
Initial Temperature0 °C[5]
Reaction TemperatureRoom Temperature[5]
Reaction Time16 hours[5]
Workup & Purification
Extraction SolventEthyl Acetate (2 x 100 mL)[5]
Washing SolutionBrine (50 mL)[5]
Drying AgentSodium Sulphate[5]
Product Information
Product Nametert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate[5]
Yield900 mg (86%)[5]
Analytical Data
TLC System (DCM:MeOH)95:5[5]
TLC Rf value~0.3 (Ninhydrin stain)[5]
1H NMR (400 MHz, CDCl3) δ4.35 (brs, 1H), 3.39 (brs, 1H), 2.67-2.62 (m, 1H)[5]

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the mono-Boc protection of diamines.[1][5]

Materials:

  • trans-1,4-Diaminocyclohexane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (H₂O), deionized

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve trans-1,4-diaminocyclohexane (2 g, 17.54 mmol) in methanol (50 mL).[5]

    • Cool the solution to 0 °C using an ice bath while stirring.[5]

  • Addition of Reagent:

    • To the cooled and stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mL, 4.91 mmol) dropwise.[5]

  • Reaction:

    • Remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 16 hours.[5]

  • Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 95:5 mixture of dichloromethane (DCM) and methanol (MeOH) as the eluent. The product, this compound, has an approximate Rf value of 0.3 and can be visualized with a ninhydrin stain.[5]

  • Workup:

    • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.[5]

    • Dilute the resulting residue with water (e.g., 50 mL).[5]

    • Transfer the aqueous solution to a separatory funnel and extract the product with ethyl acetate (2 x 100 mL).[5]

    • Combine the organic layers and wash with brine (50 mL).[5]

    • Dry the organic layer over anhydrous sodium sulfate.[5]

    • Filter off the drying agent.

  • Isolation:

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound, as a solid.[5] The reported yield for this procedure is approximately 86%.[5]

Alternative Methodologies for Selective Mono-Boc Protection

While the above protocol is effective, other strategies exist for the selective mono-Boc protection of diamines. One notable method involves the in-situ mono-protonation of the diamine using one equivalent of an acid, such as hydrochloric acid (generated from chlorotrimethylsilane or thionyl chloride) or trifluoroacetic acid.[1][6][7][8] This renders one of the amino groups non-nucleophilic as its ammonium salt, allowing the other free amine to react selectively with the Boc anhydride.[1][6] This approach can be particularly useful for valuable or complex diamines where using a large excess of the starting material is not feasible.[1]

Conclusion

The synthesis of this compound from trans-1,4-diaminocyclohexane is a straightforward and high-yielding process when appropriate reaction conditions are employed. The detailed protocol and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to successfully perform this important synthetic transformation. The ability to selectively protect one amine group in a diamine is a crucial technique that facilitates the construction of more complex and functionally diverse molecules.[1]

References

Methodological & Application

Application Notes and Protocols for the Use of trans-N-Boc-1,4-cyclohexanediamine as a Linker in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4] This catalytic mechanism of action distinguishes PROTACs from traditional small-molecule inhibitors, offering the potential to target proteins previously considered "undruggable."[4]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, the stability and geometry of the ternary complex.[1] While flexible linkers like polyethylene glycol (PEG) are commonly used, there is growing interest in rigid linkers to enhance potency and improve pharmacokinetic properties.[5] The rigid trans-1,4-cyclohexanediamine scaffold can pre-organize the PROTAC molecule into a conformation favorable for ternary complex formation, potentially leading to improved degradation efficiency.[1][6]

Application Notes: The Utility of a Rigid Cyclohexane Linker

The use of a trans-N-Boc-1,4-cyclohexanediamine linker offers several advantages in PROTAC design:

  • Conformational Rigidity: The cyclohexane ring restricts the flexibility of the linker, which can reduce the entropic penalty of forming the ternary complex. This can lead to more stable and productive ternary complexes.[1][6]

  • Improved Physicochemical Properties: The aliphatic nature of the cyclohexane ring can improve the metabolic stability and pharmacokinetic properties of the PROTAC molecule compared to more flexible, linear linkers.

  • Stereochemical Control: The trans stereochemistry of the diamine provides a well-defined spatial orientation of the POI and E3 ligase ligands, which can be crucial for optimal ternary complex formation. A study on an LRRK2 PROTAC demonstrated that the trans-cyclohexyl linker resulted in a more effective degrader compared to its cis-analogue, despite weaker binary binding affinities, highlighting the importance of the linker's conformation.[1][6]

  • Synthetic Tractability: The Boc-protected amine allows for a controlled, stepwise synthesis of the PROTAC, enabling the sequential attachment of the E3 ligase and POI ligands.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for PROTAC synthesis and evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Catalytic Cycle Ternary_Complex->E3_Ligase Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI PROTAC_Synthesis_Workflow start Start synthesis_linker Synthesis of This compound start->synthesis_linker coupling1 Couple E3 Ligase Ligand to Linker synthesis_linker->coupling1 deprotection Boc Deprotection coupling1->deprotection coupling2 Couple POI Ligand deprotection->coupling2 purification Purification of PROTAC coupling2->purification characterization Characterization (NMR, MS) purification->characterization biological_eval Biological Evaluation (e.g., Western Blot, DC50) characterization->biological_eval end End biological_eval->end

References

Protocol for Amide Coupling with trans-N-Boc-1,4-cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

trans-N-Boc-1,4-cyclohexanediamine is a valuable bifunctional building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and medicinal chemistry applications. Its rigid cyclohexane core imparts a defined spatial orientation to the substituents, while the orthogonal protecting groups—a Boc-protected amine and a free primary amine—allow for selective sequential functionalization. This application note provides detailed protocols for the amide coupling of the free primary amine of this compound with a carboxylic acid, focusing on two common and efficient coupling methods: one utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and the other employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt).

The choice of coupling reagent is critical and can be influenced by factors such as the steric and electronic properties of the carboxylic acid, potential for side reactions, and desired reaction conditions.[1] HATU is a highly effective uronium-based coupling reagent known for its high efficiency, fast reaction times, and ability to suppress racemization.[2] The EDC/HOBt system is a widely used carbodiimide-based method that is cost-effective and generates a water-soluble urea byproduct, simplifying purification.[3]

This document outlines detailed experimental procedures for both methods, presents a comparative summary of reaction parameters, and includes a visual representation of the experimental workflow to guide researchers in successfully synthesizing amide-containing target molecules.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the amide coupling of this compound with a generic carboxylic acid using HATU and EDC/HOBt coupling reagents. The data presented here are representative and may vary depending on the specific carboxylic acid substrate used.

Coupling MethodCoupling Reagent (equiv.)Additive (equiv.)Base (equiv.)SolventReaction Time (h)Temperature (°C)Typical Yield (%)
Method A HATU (1.1 - 1.2)-DIPEA (2.0 - 3.0)DMF or DCM2 - 625 (Room Temp.)85 - 95
Method B EDC (1.2 - 1.5)HOBt (1.1 - 1.2)DIPEA or Et₃N (2.0 - 3.0)DMF or DCM12 - 2425 (Room Temp.)75 - 90

Note: Equivalents are calculated relative to the limiting reagent, which is typically the carboxylic acid.

Experimental Protocols

Materials and General Procedures
  • Reagents : this compound, carboxylic acid of interest, HATU, EDC hydrochloride, HOBt, Diisopropylethylamine (DIPEA), Triethylamine (Et₃N), Dimethylformamide (DMF, anhydrous), Dichloromethane (DCM, anhydrous), Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous ammonium chloride (NH₄Cl), Brine, Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Equipment : Round-bottom flasks, magnetic stirrer and stir bars, ice bath, standard glassware for extraction and filtration, rotary evaporator, thin-layer chromatography (TLC) plates and chamber, column chromatography setup.

  • General Notes : All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagent quality is crucial for optimal results. Monitor reaction progress by TLC or LC-MS.

Method A: HATU-Mediated Amide Coupling

This protocol is adapted from general procedures for HATU-mediated couplings.[2][4]

Procedure
  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv.) and dissolve it in anhydrous DMF or DCM (concentration typically 0.1-0.5 M).

  • Base Addition : Add DIPEA (2.5 equiv.) to the solution and stir for 5 minutes at room temperature.

  • Activation : Add HATU (1.1 equiv.) to the mixture and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition : In a separate flask, dissolve this compound (1.1 equiv.) in a minimal amount of the same anhydrous solvent and add it dropwise to the activated carboxylic acid solution.

  • Reaction : Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up :

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure amide product.

Method B: EDC/HOBt-Mediated Amide Coupling

This protocol is based on standard EDC/HOBt coupling procedures.[3][5]

Procedure
  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv.), HOBt (1.2 equiv.), and this compound (1.1 equiv.).

  • Dissolution : Dissolve the mixture in anhydrous DMF or DCM (concentration typically 0.1-0.5 M).

  • Cooling : Cool the solution to 0 °C in an ice bath with stirring.

  • Reagent Addition : Add EDC hydrochloride (1.2 equiv.) portion-wise to the reaction mixture, followed by the dropwise addition of DIPEA or Et₃N (2.5 equiv.).

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up :

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The aqueous washes help to remove the urea byproduct and excess reagents.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to obtain the desired amide.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the amide coupling protocol.

AmideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Dissolve Carboxylic Acid & Amine Separately Activation Activate Carboxylic Acid (HATU or EDC/HOBt) Reagents->Activation Add Base & Coupling Reagent Coupling Add Amine Solution & Stir Activation->Coupling Pre-activation (if applicable) Extraction Aqueous Work-up (Washings) Coupling->Extraction Reaction Completion Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure Amide Product Purification->Product HATU_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU + Base Amine trans-N-Boc-1,4- cyclohexanediamine Amide Amide Product HATU HATU Base Base (DIPEA) ActiveEster->Amide + Amine Byproducts HOAt + Tetramethylurea

References

Application Notes and Protocols for the Boc Deprotection of trans-N-Boc-1,4-cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions.[1] The deprotection of trans-N-Boc-1,4-cyclohexanediamine is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules where the trans-1,4-diaminocyclohexane moiety serves as a key structural scaffold.[2] These application notes provide detailed experimental procedures for the efficient removal of the Boc group from this compound using standard acidic protocols.

Data Presentation

While specific quantitative data for the deprotection of this compound is not extensively reported in publicly available literature, the following table summarizes typical reaction parameters and expected outcomes based on protocols for structurally similar cyclic and aliphatic amines.[3][4] The reactivity of the Boc-protected amine in this compound is anticipated to be comparable to these substrates.

MethodReagent(s)SolventTypical Reaction TimeTypical TemperatureExpected YieldNotes
Protocol 1 Trifluoroacetic Acid (TFA)Dichloromethane (DCM)30 minutes - 2 hours0 °C to Room Temperature>90%The product is obtained as the bis-trifluoroacetate salt.[4]
Protocol 2 Hydrochloric Acid (HCl)1,4-Dioxane or Methanol1 - 4 hoursRoom Temperature>90%The product precipitates as the bis-hydrochloride salt.[3]

Mandatory Visualization

Acid-Catalyzed Boc Deprotection Mechanism

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection Start This compound Protonation Protonated Carbamate Start->Protonation + H⁺ (from TFA or HCl) Fragmentation Carbamic Acid Intermediate + tert-Butyl Cation Protonation->Fragmentation Cleavage Decarboxylation trans-1,4-Diaminocyclohexane + CO₂ Fragmentation->Decarboxylation Decarboxylation Final_Product trans-1,4-Diaminocyclohexane Salt (bis-TFA or bis-HCl) Decarboxylation->Final_Product + H⁺ Experimental_Workflow General Experimental Workflow for Boc Deprotection Start Dissolve this compound in appropriate solvent (e.g., DCM) Add_Acid Add Acid (TFA or HCl solution) at 0 °C to Room Temperature Start->Add_Acid Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Acid->Stir Workup Work-up Stir->Workup TFA_Workup Concentrate in vacuo. Precipitate salt with diethyl ether. Workup->TFA_Workup TFA Protocol HCl_Workup Filter the precipitated dihydrochloride salt. Workup->HCl_Workup HCl Protocol Isolate Isolate and Dry Product TFA_Workup->Isolate HCl_Workup->Isolate

References

Application Notes and Protocols for the Use of trans-N-Boc-1,4-cyclohexanediamine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient synthesis of peptides for research, therapeutic, and diagnostic applications. The choice of linker, which tethers the growing peptide chain to the solid support, is a critical determinant of the success and versatility of SPPS. trans-N-Boc-1,4-cyclohexanediamine is a versatile building block that can be employed as a linker in SPPS to generate C-terminal peptide amides. Its rigid cyclohexane core can introduce conformational constraints, while the bifunctional nature of the diamine allows for further derivatization, making it a valuable tool for creating diverse peptide libraries and peptidomimetics.[1][2]

These application notes provide detailed protocols and methodologies for the incorporation and use of this compound in Fmoc-based solid-phase peptide synthesis.

Key Applications

The use of this compound as a linker in SPPS offers several advantages:

  • Synthesis of C-terminal Peptide Amides: The free amine on the cyclohexanediamine core provides a handle for initiating peptide chain elongation, ultimately yielding a C-terminal primary amide after cleavage.

  • Introduction of Conformational Rigidity: The trans-cyclohexane ring introduces a degree of rigidity into the peptide backbone, which can be beneficial for studying structure-activity relationships and designing peptides with enhanced biological stability.

  • Scaffold for Peptidomimetics and Drug Conjugation: The diamine linker can serve as a scaffold for the synthesis of peptidomimetics or for the attachment of other molecules, such as small molecule drugs or imaging agents.

Data Presentation

The following table summarizes typical quantitative data that can be expected when using this compound as a linker in SPPS. These values are illustrative and can vary depending on the specific peptide sequence, resin, and coupling conditions used.

ParameterTypical ValueMethod of Determination
Resin Loading 0.2 - 0.5 mmol/gUV-Vis spectroscopy (Fmoc quantification)
Coupling Efficiency > 99%Kaiser Test (Ninhydrin Test)
Overall Peptide Yield 15 - 40% (crude)Gravimetric analysis
Peptide Purity > 85% (crude)RP-HPLC
Final Purity (after purification) > 95%RP-HPLC

Experimental Protocols

Protocol 1: Attachment of this compound to Carboxylated Resin

This protocol describes the initial step of immobilizing the diamine linker onto a solid support, such as a Wang or Rink Amide resin, that has been pre-functionalized with a carboxyl group.

Materials:

  • Carboxylated Resin (e.g., Wang resin, Rink Amide resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

Procedure:

  • Resin Swelling: Swell the carboxylated resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection (if applicable): If using a resin with a pre-attached Fmoc-protected linker (like Rink Amide), remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Activation of Resin Carboxyl Groups: In a separate vessel, dissolve DIC (3 eq.) and HOBt (3 eq.) in DMF. Add this solution to the swollen and deprotected resin and agitate for 30 minutes.

  • Coupling of Diamine: Dissolve this compound (5 eq.) in DMF and add it to the activated resin. Agitate the mixture for 4-6 hours at room temperature.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents.

  • Capping (Optional but Recommended): To block any unreacted carboxyl groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF) for 30 minutes.

  • Final Washing and Drying: Wash the resin thoroughly with DMF and DCM and dry under vacuum.

  • Determination of Loading: Determine the loading of the diamine on the resin by performing a quantitative Kaiser test or by cleaving the Boc group and quantifying the free amine.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the stepwise elongation of the peptide chain on the this compound-functionalized resin.

Materials:

  • Diamine-functionalized resin from Protocol 1

  • Fmoc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Boc Deprotection of the Linker: Treat the diamine-functionalized resin with 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the cyclohexanediamine linker. Wash the resin thoroughly with DCM and DMF. Neutralize with 10% DIPEA in DMF.

  • First Amino Acid Coupling:

    • Dissolve the first Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin.

    • Agitate for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

    • Perform a Kaiser test to confirm complete coupling.

  • Peptide Chain Elongation (Iterative Cycles):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF.

    • Coupling: Couple the next Fmoc-amino acid using the same procedure as in step 2.

    • Repeat this cycle for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the last amino acid coupling, remove the final Fmoc group with 20% piperidine in DMF.

Protocol 3: Cleavage and Deprotection

This protocol describes the final step of releasing the synthesized peptide amide from the solid support and removing the side-chain protecting groups.

Materials:

  • Peptide-bound resin from Protocol 2

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage: Add the cleavage cocktail to the dried resin in a reaction vessel. A common cocktail for peptides without sensitive residues is 95% TFA, 2.5% TIS, and 2.5% water.[3][4] The specific cocktail may need to be optimized depending on the peptide sequence.[5][6]

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether.

  • Drying: Dry the crude peptide under vacuum.

Protocol 4: Peptide Purification and Characterization

Procedure:

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Mandatory Visualizations

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Peptide_Synthesis Peptide Synthesis Cycle cluster_Final_Steps Final Steps Resin Carboxylated Resin Attach_Linker Attach this compound Resin->Attach_Linker Loaded_Resin Diamine-Loaded Resin Attach_Linker->Loaded_Resin Boc_Deprotection Boc Deprotection (TFA/DCM) Loaded_Resin->Boc_Deprotection Neutralization Neutralization (DIPEA/DMF) Boc_Deprotection->Neutralization AA_Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Neutralization->AA_Coupling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) AA_Coupling->Fmoc_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) AA_Coupling->Cleavage Fmoc_Deprotection->AA_Coupling Repeat for each amino acid Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Final_Peptide Pure Peptide Amide Characterization->Final_Peptide

Caption: Experimental workflow for SPPS using a diamine linker.

Peptide_Applications cluster_Modifications Post-Synthetic Modifications cluster_Applications Potential Applications Peptide_Amide Peptide-CONH-Cyclohexyl-NH₂ (Synthesized via Diamine Linker) Drug_Conjugation Drug Conjugation Peptide_Amide->Drug_Conjugation Imaging_Agent Imaging Agent Attachment Peptide_Amide->Imaging_Agent PEGylation PEGylation Peptide_Amide->PEGylation Targeted_Therapy Targeted Drug Delivery Drug_Conjugation->Targeted_Therapy Medical_Imaging Medical Imaging Imaging_Agent->Medical_Imaging Improved_PK Improved Pharmacokinetics PEGylation->Improved_PK

Caption: Applications of peptides synthesized with diamine linkers.

References

Application Notes and Protocols for the Analytical Characterization of trans-N-Boc-1,4-cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

trans-N-Boc-1,4-cyclohexanediamine (CAS: 177906-48-8) is a key pharmaceutical intermediate, valued for its role in organic synthesis, particularly in peptide synthesis and the development of drug candidates.[1][2] Its structure, which incorporates a Boc-protected amine on a cyclohexane ring, necessitates rigorous analytical characterization to ensure identity, purity, and stability. These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to effectively characterize this compound using a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. ¹H NMR confirms the presence of all protons and their respective chemical environments, while ¹³C NMR provides information on the carbon skeleton. Key diagnostic signals include the nine equivalent protons of the tert-butyl group (a sharp singlet around 1.4-1.5 ppm) and the protons on the cyclohexane ring.[3]

Expected Spectral Data:

Technique Signal Expected Chemical Shift (δ, ppm) Notes
¹H NMR Boc group (-C(CH₃)₃)~1.45 (s, 9H)A characteristic sharp singlet, highly indicative of the Boc protecting group.[3]
Cyclohexane Ring Protons2.62-2.67 (m, 1H), other ring protonsComplex multiplets corresponding to the axial and equatorial protons of the cyclohexane backbone.
Amine Protons (-NH, -NH₂)4.35 (br s, 1H), 3.39 (br s, 1H)Broad singlets for the carbamate proton and the free amine protons.[1]
¹³C NMR Boc group (-C (CH₃)₃)~28.4Carbon atoms of the three methyl groups.[3]
Boc group (-C (CH₃)₃)~80.1The quaternary carbon of the tert-butyl group.[3]
Boc group (-C =O)~152.8The carbonyl carbon of the carbamate.[3]
Cyclohexane Ring Carbons-Signals corresponding to the carbons of the cyclohexane backbone.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Integrate all peaks and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of 0-200 ppm.

    • A greater number of scans will be required compared to ¹H NMR.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A Weigh 5-10 mg of Sample B Dissolve in ~0.7 mL CDCl3 A->B C Transfer to NMR Tube B->C D Acquire 1H Spectrum C->D E Acquire 13C Spectrum C->E F Reference Spectra D->F E->F G Integrate & Assign Peaks F->G

Workflow for NMR analysis.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to confirm the molecular weight and elemental composition of the target compound. For this compound (C₁₁H₂₂N₂O₂), the expected monoisotopic mass is approximately 214.17 g/mol .[1] Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. A key fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group or the entire Boc group, leading to characteristic fragment ions.[4] A prominent fragment at m/z 57, corresponding to the tert-butyl cation ([C₄H₉]⁺), is a strong indicator of the Boc group.[4]

Expected Mass Spectrometry Data:

Ionization Mode m/z Identity Notes
ESI (+)215.17[M+H]⁺Protonated molecular ion.
ESI (+)159.14[M - C₄H₈ + H]⁺Loss of isobutylene from the Boc group.
ESI (+)115.12[M - Boc + H]⁺Loss of the entire Boc group.
EI57.07[C₄H₉]⁺tert-butyl cation, a hallmark of the Boc group.[4]

Protocol for Mass Spectrometry Analysis (ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire spectra in positive ion mode.

    • Scan a mass range appropriate for the expected ions (e.g., m/z 50-300).

    • Optimize source parameters (e.g., capillary voltage, cone voltage) to achieve good signal intensity and appropriate fragmentation if desired.

MS_Fragmentation Parent Parent Ion [M+H]⁺ m/z 215.17 Frag1 Loss of Isobutylene [M - C₄H₈ + H]⁺ m/z 159.14 Parent->Frag1 - C₄H₈ Frag2 Loss of Boc Group [M - Boc + H]⁺ m/z 115.12 Parent->Frag2 - C₅H₉O₂ Frag3 tert-butyl cation [C₄H₉]⁺ m/z 57.07 Parent->Frag3 Characteristic Fragment

Key fragmentation pathways for Boc-protected amines in MS.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is the primary method for assessing the purity of this compound and separating it from starting materials, by-products, or its cis-isomer. A reversed-phase method is typically suitable. Given the basic nature of the free amine, a mobile phase with a buffer or additive (like trifluoroacetic acid, TFA) is recommended to ensure good peak shape. Detection is commonly performed with a UV detector, although the chromophore is weak; detection around 200-210 nm is typical.

Protocol for HPLC Purity Analysis:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol/water) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA. For example, start with 10% acetonitrile and ramp to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.

Parameter Condition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV, 210 nm
Temperature Ambient

Thin-Layer Chromatography (TLC)

Application Note: TLC is an essential, rapid technique for monitoring the progress of the synthesis of this compound.[1] It allows for the quick visualization of the consumption of starting materials and the formation of the product. Staining with ninhydrin is effective for visualization, as it reacts with the primary amine of the product to produce a colored spot.[1]

Protocol for TLC Analysis:

  • Plate: Use a silica gel 60 F₂₅₄ plate.

  • Sample Application: Spot a dilute solution of the reaction mixture onto the TLC plate.

  • Eluent (Mobile Phase): A mixture of 5% methanol in dichloromethane (MeOH/DCM, 5:95 v/v) is a suitable system.[1]

  • Development: Place the plate in a developing chamber saturated with the eluent and allow the solvent front to ascend near the top of the plate.

  • Visualization:

    • Remove the plate and mark the solvent front.

    • Dry the plate completely.

    • Dip the plate in a ninhydrin staining solution and gently heat with a heat gun until colored spots appear.

    • The expected Rf value for the product is approximately 0.3 in this system.[1]

Analytical_Overview cluster_info Information Derived cluster_tech Analytical Technique Compound trans-N-Boc-1,4- cyclohexanediamine NMR NMR Compound->NMR HPLC HPLC Compound->HPLC MS Mass Spectrometry Compound->MS TLC TLC Compound->TLC Structure Molecular Structure Purity Purity & Isomer Separation Identity Molecular Weight & Formula Reaction Reaction Progress NMR->Structure HPLC->Purity MS->Identity TLC->Reaction

Relationship between techniques and derived information.

References

Application Notes and Protocols for Selective Mono-Boc Protection of trans-1,4-Cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the selective mono-Boc protection of trans-1,4-cyclohexanediamine, a critical transformation in organic synthesis for the development of pharmaceuticals and other functional materials.[1] Mono-protected diamines are versatile building blocks that enable sequential functionalization of the two nitrogen atoms.[1] Achieving selective mono-protection is often challenging due to the potential for the formation of di-protected byproducts.[1]

This guide outlines and compares several effective methods, providing detailed experimental protocols and quantitative data to aid in the selection of the most suitable procedure for your research needs.

Methodologies Overview

Several strategies have been developed to achieve selective mono-Boc protection of diamines. The primary methods include:

  • Excess Diamine Method: A straightforward approach where a large excess of the diamine is used relative to the Boc-anhydride to statistically favor mono-protection.

  • Mono-Protonation Strategy: A more controlled method where one amine group is selectively deactivated by protonation with one equivalent of acid, allowing the remaining free amine to react with the Boc-anhydride.[2][3] This can be achieved by the in-situ generation of HCl from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂).[2]

  • Flow Chemistry: A modern technique utilizing microreactors to precisely control reaction parameters such as temperature, stoichiometry, and reaction time, thereby optimizing the yield of the mono-protected product.[4]

Data Presentation: Comparison of Methodologies

The following table summarizes the quantitative data for different methodologies for the selective mono-Boc protection of diamines, with a focus on trans-1,4-cyclohexanediamine where specific data is available.

MethodologyDiamine Equivalent(Boc)₂O EquivalentAcid/Reagent EquivalentSolventReaction TimeTemperatureYield of Mono-Boc ProductReference(s)
Excess Diamine3.61.0N/AMethanol16 h0 °C to RT86%[5]
Mono-Protonation (in situ HCl)1.01.01.0 (Me₃SiCl)Methanol1 h0 °C to RT66% (for 1,2-diamine)[2]
Mono-Protonation (in situ HCl)1.01.01.0 (SOCl₂)MethanolNot specified-20 °C to RT41% (for 1,2-diamine)[2]
Mono-Protonation (HCl gas)1.01.0 - 1.51.0 (HCl gas)Methanol/Water1 h0 °C to RT65-95% (various diamines)[3]
Flow Chemistry (Piperazine)1.3 M solution0.8N/AMethanol75 min residence30 °C45%[4]

Experimental Workflow: Mono-Protonation Strategy

The following diagram illustrates the general experimental workflow for the selective mono-Boc protection of trans-1,4-cyclohexanediamine using the mono-protonation strategy.

G cluster_prep Reaction Setup cluster_reaction Mono-Protonation and Boc-Protection cluster_workup Work-up and Isolation dissolve Dissolve trans-1,4-cyclohexanediamine in anhydrous Methanol cool Cool solution to 0 °C dissolve->cool add_hcl_source Add Me₃SiCl (1 equiv.) dropwise (in situ HCl generation) cool->add_hcl_source stir_protonation Stir for 15-30 min add_hcl_source->stir_protonation add_boc Add (Boc)₂O (1 equiv.) stir_protonation->add_boc stir_reaction Stir at room temperature for 1-16 h add_boc->stir_reaction concentrate Concentrate in vacuo stir_reaction->concentrate add_water Dilute with Water concentrate->add_water wash Wash with diethyl ether to remove di-Boc byproduct add_water->wash basify Adjust aqueous layer to pH > 12 with NaOH wash->basify extract Extract with CH₂Cl₂ or EtOAc basify->extract dry_concentrate Dry organic layer (Na₂SO₄) and concentrate extract->dry_concentrate product Pure mono-Boc protected product dry_concentrate->product

Workflow for Selective Mono-Boc Protection via Mono-Protonation.

Experimental Protocols

Protocol 1: Excess Diamine Method

This protocol utilizes a surplus of trans-1,4-cyclohexanediamine to statistically favor the formation of the mono-protected product.[5]

Materials:

  • trans-1,4-Cyclohexanediamine (3.6 equiv.)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv.)

  • Anhydrous Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve trans-1,4-cyclohexanediamine (3.6 equiv.) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (1.0 equiv.) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Dilute the residue with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Mono-Protonation using in situ HCl Generation

This protocol is a highly efficient method that avoids the need for a large excess of the diamine by selectively protecting one amine functionality.[2]

Materials:

  • trans-1,4-Cyclohexanediamine (1.0 equiv.)

  • Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv.)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv.)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 2 M Sodium hydroxide (NaOH) solution

  • Water (H₂O)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-1,4-cyclohexanediamine (1.0 equiv.) in anhydrous methanol in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add chlorotrimethylsilane (1.0 equiv.) dropwise to the cooled solution. Me₃SiCl reacts with methanol to generate one equivalent of HCl in situ.

  • Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.0 equiv.) in methanol to the reaction mixture.

  • Stir the reaction at room temperature for 1 hour, monitoring by TLC.

  • Dilute the mixture with water and wash with diethyl ether to remove any di-Boc protected byproduct.

  • Adjust the pH of the aqueous layer to >12 with a 2 M NaOH solution.

  • Extract the product from the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the mono-Boc protected product.

Concluding Remarks

The selective mono-Boc protection of trans-1,4-cyclohexanediamine is a fundamental step in the synthesis of many complex molecules, particularly in the pharmaceutical industry.[6][7] The choice of methodology depends on factors such as scale, cost, and desired purity. While the excess diamine method is simple, the mono-protonation strategy offers a more atom-economical and scalable approach, often providing good to excellent yields without the need for extensive chromatographic purification.[3] Flow chemistry presents a cutting-edge alternative for process optimization and large-scale production.[4] These detailed protocols and comparative data serve as a valuable resource for researchers in the design and execution of their synthetic routes.

References

Application Notes and Protocols: Trans-N-Boc-1,4-cyclohexanediamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trans-N-Boc-1,4-cyclohexanediamine is a versatile bifunctional building block crucial in medicinal chemistry for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Its rigid cyclohexane core imparts favorable conformational properties to drug candidates, while the orthogonally protected diamine functionality allows for selective and sequential chemical modifications. The Boc (tert-butyloxycarbonyl) protecting group on one of the amino groups enables regioselective reactions, making it an ideal starting material for constructing diverse molecular scaffolds.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of vasopressin V1a receptor antagonists, a promising class of therapeutic agents for neurological disorders.

Application: Synthesis of Vasopressin V1a Receptor Antagonists

The vasopressin V1a receptor is a G-protein coupled receptor (GPCR) that plays a significant role in regulating social behavior, anxiety, and mood. Consequently, V1a receptor antagonists are being actively investigated for the treatment of various neuropsychiatric conditions, including autism spectrum disorder and anxiety disorders. The trans-1,4-diaminocyclohexane scaffold is a common motif in many potent and selective V1a antagonists.

Structure-Activity Relationship (SAR) Studies

The following table summarizes the in vitro activity of a series of V1a receptor antagonists synthesized using a derivative of this compound. The data highlights the impact of various substituents on the binding affinity (Ki) and functional antagonism (IC50) at the human V1a receptor.

Compound IDR GroupV1a Ki (nM)V1a Antagonist IC50 (nM)
1 2-Chloro-5-methoxyphenyl5.612.3
2 2,5-Dichlorophenyl3.28.9
3 2-Chloro-5-(trifluoromethyl)phenyl2.15.4
4 2,5-Difluorophenyl8.915.6
5 2-Methyl-5-chlorophenyl4.810.2

Experimental Protocols

Synthesis of this compound

A standard procedure for the synthesis of the title compound is provided below.

Reaction Scheme:

Materials:

  • trans-1,4-Diaminocyclohexane

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Water (H2O)

  • Brine

Procedure:

  • Dissolve trans-1,4-diaminocyclohexane in methanol at 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate in methanol.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Synthesis of a V1a Receptor Antagonist Intermediate

This protocol describes the synthesis of a key intermediate for the preparation of V1a receptor antagonists.

Reaction Scheme:

Materials:

  • This compound

  • Substituted benzoyl chloride (R-COCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

Procedure:

  • Dissolve this compound in dichloromethane.

  • Add triethylamine to the solution.

  • Cool the mixture to 0 °C and add the substituted benzoyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the intermediate amide.

Boc-Deprotection and Final Product Synthesis

Reaction Scheme:

Materials:

  • Intermediate Amide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Substituted isocyanate

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the intermediate amide in a mixture of trifluoroacetic acid and dichloromethane.

  • Stir the solution at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Dissolve the resulting amine salt in dichloromethane and add diisopropylethylamine.

  • Add the substituted isocyanate and stir the mixture at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by preparative HPLC.

Visualizations

Signaling Pathway of Vasopressin V1a Receptor

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AVP Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Gq_G11 Gq/11 V1aR->Gq_G11 activates PLC Phospholipase C (PLC) Gq_G11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: V1a Receptor Signaling Pathway.

Experimental Workflow for V1a Antagonist Synthesis

Synthesis_Workflow Start This compound Amide_Coupling Amide Coupling (R-COCl, TEA, DCM) Start->Amide_Coupling Intermediate Boc-Protected Intermediate Amide_Coupling->Intermediate Boc_Deprotection Boc Deprotection (TFA, DCM) Intermediate->Boc_Deprotection Deprotected_Amine Deprotected Amine Boc_Deprotection->Deprotected_Amine Urea_Formation Urea Formation (Isocyanate, DIPEA, DCM) Deprotected_Amine->Urea_Formation Purification Purification (Preparative HPLC) Urea_Formation->Purification Final_Product Final V1a Antagonist Purification->Final_Product SAR_Logic Scaffold trans-1,4-Diaminocyclohexane Scaffold Modification Modification of R Group Scaffold->Modification enables Binding_Affinity Binding Affinity (Ki) Modification->Binding_Affinity impacts Functional_Activity Functional Activity (IC50) Modification->Functional_Activity impacts Lead_Optimization Lead Optimization Binding_Affinity->Lead_Optimization guides Functional_Activity->Lead_Optimization guides

References

The Untapped Potential of trans-N-Boc-1,4-cyclohexanediamine in Asymmetric Synthesis: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel chiral building blocks is paramount in the advancement of asymmetric synthesis. While trans-1,2-diaminocyclohexane derivatives have been extensively utilized as "privileged" ligands and auxiliaries, its constitutional isomer, trans-N-Boc-1,4-cyclohexanediamine, remains a largely unexplored entity in this domain. This document provides a comprehensive overview of the available information on this compound, including its synthesis and potential applications, while also highlighting the current gap in the scientific literature regarding its specific use in asymmetric catalysis.

Introduction

This compound is a diamine derivative featuring a cyclohexane backbone with amino groups at the 1 and 4 positions, where one amine is protected by a tert-butyloxycarbonyl (Boc) group.[1] This mono-protection strategy is crucial as it allows for selective functionalization of the free amine, making it a versatile intermediate in organic and pharmaceutical synthesis.[1] Its well-defined trans-stereochemistry suggests its potential as a chiral building block for the synthesis of molecules with specific three-dimensional arrangements, a critical aspect in drug design and development.[1]

Despite these promising characteristics, a thorough review of the scientific literature reveals a conspicuous absence of detailed studies and protocols employing this compound or its derivatives as chiral ligands or auxiliaries in asymmetric synthesis. The vast majority of research in this area has focused on the C2-symmetric trans-1,2-diaminocyclohexane scaffold, which has proven to be highly effective in a wide range of enantioselective transformations.

Synthesis of this compound

The synthesis of this compound is a straightforward procedure, typically involving the mono-protection of commercially available trans-1,4-diaminocyclohexane.

Experimental Protocol: Synthesis of tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate

A detailed protocol for the synthesis of this compound is provided below, adapted from established chemical literature.[2]

Materials:

  • trans-1,4-Diaminocyclohexane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve trans-1,4-diaminocyclohexane in methanol in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate in methanol to the cooled diamine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Dilute the residue with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel to obtain pure this compound.

Quantitative Data:

ReactantMolar EquivalentYield (%)
trans-1,4-Diaminocyclohexane3.686
Di-tert-butyl dicarbonate1.0

Diagram of Synthetic Pathway

G cluster_0 Synthesis of this compound trans-1,4-Diaminocyclohexane trans-1,4-Diaminocyclohexane This compound This compound trans-1,4-Diaminocyclohexane->this compound MeOH, 0°C to rt, 16h (Boc)2O (Boc)2O (Boc)2O->this compound

Caption: Synthetic route to this compound.

Potential Applications in Asymmetric Synthesis: A Theoretical Perspective

While concrete examples are lacking, the structural features of this compound suggest several potential avenues for its application in asymmetric synthesis.

  • Synthesis of Chiral Ligands: The free amino group can be functionalized to introduce phosphine, oxazoline, or other coordinating moieties. The resulting ligands, although not C2-symmetric, could be effective in metal-catalyzed asymmetric reactions. The cyclohexane backbone would provide a rigid scaffold to effectively transmit chiral information from the ligand to the catalytic center.

  • Chiral Auxiliaries: The molecule could be attached to a prochiral substrate, acting as a chiral auxiliary to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary could be cleaved and recovered.

  • Organocatalysis: The amino group, after further modification, could serve as the catalytic center in organocatalytic reactions, such as Michael additions or aldol reactions.

Diagram of Potential Ligand Synthesis Workflow

G cluster_1 Potential Workflow for Chiral Ligand Synthesis This compound This compound Functionalization Functionalization This compound->Functionalization Introduce coordinating group Chiral_Ligand Chiral_Ligand Functionalization->Chiral_Ligand Metal_Complex Metal_Complex Chiral_Ligand->Metal_Complex Metal precursor Asymmetric_Reaction Asymmetric_Reaction Metal_Complex->Asymmetric_Reaction Substrate, Reagent

Caption: A hypothetical workflow for developing chiral catalysts.

The Dominance of the trans-1,2-Diaminocyclohexane Scaffold

The extensive body of literature on chiral diamines in asymmetric catalysis is overwhelmingly focused on derivatives of trans-1,2-diaminocyclohexane. This preference can be attributed to several factors:

  • C2-Symmetry: Many highly effective chiral ligands possess C2 symmetry, which reduces the number of possible diastereomeric transition states in a catalytic cycle, often leading to higher enantioselectivities. The trans-1,2-disubstitution pattern readily lends itself to the construction of C2-symmetric ligands.

  • Chelation: The 1,2-disposition of the amino groups allows for the formation of stable five- or six-membered chelate rings with a metal center, a key feature for many successful catalysts.

  • Proven Track Record: A vast number of successful applications in a wide array of asymmetric transformations have established trans-1,2-diaminocyclohexane derivatives as a "privileged" scaffold, encouraging further research and development with this framework.

Conclusion and Future Outlook

This compound is a readily accessible and versatile building block with the potential for application in asymmetric synthesis. However, there is a clear and significant gap in the current scientific literature regarding its practical use in this field. The dominance of the trans-1,2-diaminocyclohexane isomer has likely overshadowed the exploration of its 1,4-counterpart.

For researchers and scientists in drug development and catalysis, this presents a unique opportunity. The synthesis of novel chiral ligands and auxiliaries derived from this compound could lead to the discovery of new and efficient catalytic systems for asymmetric transformations. The exploration of this untapped potential could open new avenues in the synthesis of enantiomerically pure compounds, contributing to the advancement of pharmaceutical and chemical sciences. Further research is warranted to bridge this knowledge gap and fully elucidate the capabilities of this intriguing chiral building block.

References

Troubleshooting & Optimization

troubleshooting low yield in mono-Boc protection of diamines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mono-Boc protection of diamines.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of mono-Boc-protected diamines, with a focus on resolving low yields.

Problem: Low Yield of the Desired Mono-Boc-Protected Product

A low yield of the target mono-Boc-protected diamine is the most frequent challenge, often stemming from the formation of the di-protected byproduct or an incomplete reaction.

Possible Cause A: Over-reaction Leading to Di-Boc-Protected Diamine

The primary difficulty in this synthesis is often the formation of the di-Boc-protected byproduct, as the di-tert-butyl dicarbonate ((Boc)₂O) can react with both amino groups.[1]

  • Solution 1: Stoichiometric Control: Carefully control the molar ratio of (Boc)₂O to the diamine. Using a slight excess of the diamine can favor mono-protection.[1] Some flow chemistry methods have found optimal yields with substoichiometric amounts of (Boc)₂O (e.g., 0.8 equivalents).[2][3]

  • Solution 2: Slow Reagent Addition: A slow, dropwise addition of the (Boc)₂O solution over an extended period can help minimize the formation of the di-Boc product.[1]

  • Solution 3: Temperature Regulation: Conduct the reaction at a lower temperature (0 °C to room temperature). Higher temperatures can favor di-Boc formation.[4]

  • Solution 4: Monoprotonation of the Diamine: A highly effective strategy involves the addition of one equivalent of an acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), to form the mono-salt of the diamine.[1][5][6][7] This protonates one amine group, rendering it unreactive towards (Boc)₂O.[1][5][6]

    • An alternative to using corrosive HCl gas is the in situ generation of HCl from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol.[1][8][9][10]

Possible Cause B: Incomplete Reaction

If the starting diamine is still present in significant amounts, the reaction may not have gone to completion.

  • Solution 1: Monitor Reaction Progress: Use thin-layer chromatography (TLC) or another suitable analytical technique to monitor the consumption of the starting material.

  • Solution 2: Consider a Catalyst: For certain substrates, a catalyst like iodine may be beneficial in driving the reaction to completion.[1][7]

Possible Cause C: Issues with Reagents or Solvents

The quality and choice of reagents and solvents can significantly impact the reaction outcome.

  • Solution 1: Use High-Purity Reagents: Ensure the diamine, (Boc)₂O, and solvents are of high purity and anhydrous where necessary.

  • Solution 2: Optimize Solvent Choice: The choice of solvent is critical. For instance, in flow chemistry applications, apolar solvents like dichloromethane or toluene led to precipitation, while methanol kept all components in solution.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most significant side reaction to avoid during mono-Boc protection of diamines?

A1: The most prevalent side reaction is the formation of the di-Boc-protected diamine, which lowers the yield of the desired mono-protected product and can complicate purification.[1]

Q2: How can I improve the selectivity for the mono-Boc product?

A2: Several methods can enhance selectivity:

  • Monoprotonation: Adding one equivalent of an acid like HCl to the diamine solution before adding (Boc)₂O is a highly effective method.[5][6] The resulting mono-salt has one free amino group that can react, while the other is protected as an ammonium salt.[5][6]

  • Stoichiometry: Using a slight excess of the diamine or a substoichiometric amount of (Boc)₂O can favor mono-protection.[1][2][3]

  • Slow Addition: A very slow, dropwise addition of the (Boc)₂O solution is also recommended.[1]

Q3: Is column chromatography suitable for purifying Boc-protected compounds?

A3: Yes, column chromatography on silica gel is a common and effective method for purifying mono-Boc-protected diamines.[1] While the Boc group is sensitive to strong acids, it is generally stable under the conditions of silica gel chromatography.[1] Basic alumina can also be used as the stationary phase.[1][7]

Q4: Can I use a base during the reaction?

A4: While a mild, non-nucleophilic base like sodium bicarbonate or triethylamine can be used, stronger bases should be avoided.[4] Strong bases can deprotonate the already formed mono-Boc product, increasing its nucleophilicity and promoting the formation of the di-Boc byproduct.[4]

Q5: What is a typical workup procedure for a mono-Boc protection reaction using the monoprotonation method?

A5: A general workup involves:

  • Concentrating the reaction mixture.

  • Adding water and washing with a solvent like diethyl ether to remove the di-Boc byproduct.

  • Adjusting the pH of the aqueous layer to >12 with a base like NaOH.

  • Extracting the mono-Boc-protected product into an organic solvent (e.g., dichloromethane).

  • Drying the combined organic layers and concentrating to obtain the final product.[1][8]

Data Presentation

Table 1: Yields of Mono-Boc-Protected Diamines Using the HCl Monoprotonation Method

DiamineProductYield (%)
EthylenediamineN-Boc-ethylenediamine87
1,3-DiaminopropaneN-Boc-1,3-diaminopropane75
1,4-DiaminobutaneN-Boc-1,4-diaminobutane65
1,5-DiaminopentaneN-Boc-1,5-diaminopentane74
cis-1,4-DiaminocyclohexaneN-Boc-cis-1,4-diaminocyclohexane80
N-IsopropylethylenediamineN'-Boc-N-isopropylethylenediamine72
N-EthylethylenediamineN'-Boc-N-ethylethylenediamine95
(Data sourced from Lee et al., Synthetic Communications, 2007)[11]

Table 2: Effect of (Boc)₂O Stoichiometry in Flow Chemistry

Equivalents of (Boc)₂OYield of Mono-Boc-piperazine (%)
< 0.8Lower (predominantly unreacted diamine)
0.845 (Maximum Yield)
> 0.8Lower (predominantly di-Boc product)
(Data sourced from Sigma-Aldrich, MRT - Mono-Boc-Protection of Diamines)[2][3]

Experimental Protocols

Protocol 1: General Mono-Boc Protection using HCl Gas

This protocol is adapted from the work of Lee et al.[5][6][11]

  • Preparation of HCl/Methanol: In a fume hood, cool 150 mL of methanol to 0 °C in an ice bath. Bubble HCl gas (1 equivalent relative to the diamine) through the cooled methanol with stirring for 15 minutes.

  • Diamine Addition: Allow the HCl/methanol solution to warm to room temperature, then cool it back down to 0 °C. Carefully add the diamine (1 equivalent) to this solution.

  • Equilibration: Stir the mixture for 15 minutes at room temperature, then add 50 mL of water and continue stirring for another 30 minutes.

  • Boc Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in 200 mL of methanol to the reaction mixture at room temperature over 10 minutes. Stir the resulting solution for 1 hour, monitoring by TLC.

  • Workup:

    • Concentrate the reaction mixture in vacuo.

    • Add water and wash with diethyl ether to remove any di-Boc byproduct.

    • Basify the aqueous layer to pH > 12 with a 2N NaOH solution.

    • Extract the product with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the mono-Boc-protected diamine.

Protocol 2: Mono-Boc Protection using in situ Generated HCl from Me₃SiCl

This protocol is adapted from the work of Servín-Sánchez et al.[8][9][10]

  • Diamine Preparation: If starting from a salt (e.g., tartrate salt), treat with a base (e.g., 4N NaOH) to obtain the free diamine.

  • HCl Generation: Dissolve the free diamine (1 equivalent) in anhydrous methanol and cool to 0 °C in an ice bath.

  • Me₃SiCl Addition: Slowly add chlorotrimethylsilane (Me₃SiCl, 1 equivalent) dropwise to the cooled solution. A white precipitate may form.

  • Equilibration and Boc Addition: Allow the mixture to warm to room temperature. Add water (a small amount, e.g., 1 mL), followed by a solution of (Boc)₂O (1 equivalent) in methanol.

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Workup:

    • Dilute the reaction mixture with water.

    • Wash the aqueous layer with diethyl ether to remove the di-Boc byproduct.

    • Adjust the pH of the aqueous layer to > 12 with 2N NaOH.

    • Extract the product into dichloromethane.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the mono-Boc-protected diamine.

Visualizations

Troubleshooting_Low_Yield start Low Yield of Mono-Boc Product cause1 Di-Boc Formation? start->cause1 cause2 Incomplete Reaction? start->cause2 cause3 Purification Issues? start->cause3 solution1a Control Stoichiometry (e.g., excess diamine) cause1->solution1a Yes solution1b Slow (Boc)₂O Addition cause1->solution1b Yes solution1c Lower Reaction Temp. cause1->solution1c Yes solution1d Monoprotonate with Acid (e.g., HCl, TFA) cause1->solution1d Yes solution2a Monitor with TLC cause2->solution2a Yes solution2b Increase Reaction Time cause2->solution2b Yes solution2c Add Catalyst (e.g., Iodine) cause2->solution2c Yes solution3a Acid-Base Extraction cause3->solution3a Yes solution3b Column Chromatography (Silica or Alumina) cause3->solution3b Yes

Caption: Troubleshooting logic for low yield in mono-Boc synthesis.

Monoprotonation_Workflow cluster_prep Step 1: Monoprotonation cluster_reaction Step 2: Boc Protection cluster_workup Step 3: Workup & Isolation diamine Diamine in Solvent (e.g., Methanol) add_acid Add 1 eq. Acid (HCl) at 0°C diamine->add_acid mono_salt Mono-Ammonium Salt in Equilibrium add_acid->mono_salt add_boc Add 1 eq. (Boc)₂O at RT mono_salt->add_boc reaction Selective Reaction at Free Amine add_boc->reaction wash Aqueous Wash (remove di-Boc) reaction->wash basify Basify to pH > 12 (e.g., NaOH) wash->basify extract Extract with Organic Solvent (e.g., DCM) basify->extract product Pure Mono-Boc Protected Diamine extract->product

Caption: General workflow for selective mono-Boc protection via monoprotonation.

References

Technical Support Center: Purification of trans-N-Boc-1,4-cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions concerning the purification of trans-N-Boc-1,4-cyclohexanediamine from byproducts, primarily the di-Boc protected species.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying mono-Boc-1,4-cyclohexanediamine?

The main difficulty arises from the similar polarities of the desired mono-Boc product, the di-Boc byproduct, and any unreacted trans-1,4-cyclohexanediamine starting material.[1] This similarity makes separation by standard chromatographic techniques challenging without proper optimization.[2]

Q2: What is the most effective general strategy for removing the di-Boc byproduct?

A crucial and highly effective method is an acid-base extraction.[1] This technique exploits the basicity of the remaining free amine on the mono-Boc product and the unreacted diamine. By acidifying the mixture, these basic compounds are protonated and become water-soluble salts, while the neutral di-Boc byproduct remains in the organic layer and can be washed away.[1][3] Subsequent basification of the aqueous layer regenerates the neutral mono-Boc product, allowing it to be extracted into a fresh organic solvent.[1][4]

Q3: Is the acid-labile N-Boc group stable during purification by silica gel column chromatography?

Yes, while the Boc group is sensitive to strong acids, it is generally stable under the conditions used for silica gel chromatography.[1] Column chromatography is a viable and commonly used method for purifying mono-Boc protected diamines.[1][5] To ensure the stability of the Boc group, it is important to use a suitable, non-acidic solvent system.[1] As an alternative, basic alumina can also be used as the stationary phase.[1]

Q4: How can I minimize the formation of the di-Boc byproduct during the initial reaction to simplify purification?

To favor mono-protection and reduce the formation of the di-Boc byproduct, one of the amine groups can be selectively "blocked" by protonation. This is often achieved by adding one equivalent of an acid source, such as hydrogen chloride (HCl) gas, or an in-situ source like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂), to the diamine before adding the Boc anhydride ((Boc)₂O).[1][2][4][6] This forms the mono-hydrochloride salt of the diamine, leaving only one free amine group available to react with the (Boc)₂O.[1][6]

Troubleshooting Guide

Problem: My post-reaction TLC shows three spots: one at the baseline, one mid-range, and one near the solvent front.

  • Possible Cause: These spots likely correspond to the highly polar unreacted diamine (baseline), the desired mono-Boc product (mid-range), and the less polar di-Boc byproduct (high Rf, near the solvent front).

  • Solution: This mixture is ideal for purification via acid-base extraction to remove the di-Boc byproduct, followed by column chromatography to separate the mono-Boc product from the unreacted diamine if necessary.

Problem: The primary product of my reaction is the di-Boc species, with a very low yield of the mono-Boc product.

  • Possible Cause: The reaction conditions may be favoring di-protection. This can happen if more than one equivalent of (Boc)₂O was used, or if the (Boc)₂O was added too quickly, creating localized areas of high concentration.

  • Solution 1: Employ the mono-protonation strategy by adding one equivalent of an HCl source (e.g., Me₃SiCl in methanol) to the diamine before the slow, dropwise addition of one equivalent of (Boc)₂O.[2][4]

  • Solution 2: Use a large excess of the diamine (e.g., 3-4 equivalents).[7] While this makes the purification from the starting material more critical, it significantly disfavors the formation of the di-Boc product.

Problem: After performing an acid-base extraction, my product is still contaminated with the di-Boc byproduct.

  • Possible Cause 1: The acidification step was incomplete, leaving some of the basic mono-Boc product in the organic layer with the di-Boc byproduct.

  • Solution 1: Ensure the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate all free amines. Use a pH meter or pH paper for verification.

  • Possible Cause 2: The organic washes to remove the di-Boc byproduct were not thorough enough.

  • Solution 2: Increase the number of washes of the acidic aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).[1][4] Perform at least 2-3 washes to effectively remove the neutral di-Boc species.[4]

Problem: My final product appears as an oil, but the literature reports it as a solid.

  • Possible Cause: The product may contain residual solvent or minor impurities that are preventing crystallization.

  • Solution: Ensure the product is thoroughly dried under high vacuum. If it remains an oil, attempt to purify it further by column chromatography or induce crystallization by trituration with a non-polar solvent like hexanes.

Data Presentation

Table 1: Comparison of Mono-Boc Protection Methodologies & Yields

MethodDiamineAcid Source (1 eq.)(Boc)₂O (eq.)Yield of Mono-Boc ProductReference
Mono-protonation(1R,2R)-cyclohexane-1,2-diamineMe₃SiCl1.066%[2][4]
Mono-protonationEthylenediamineHCl gas1.087%[8][9]
Mono-protonation1,3-DiaminopropaneHCl gas1.075%[9]
Excess Diaminetrans-1,4-cyclohexanediamineNone1.0 (based on Boc₂O)86%[7]
CatalyticBispidineTrifluoroacetic Acid1.055%[3]

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to separate the neutral di-Boc byproduct from the basic mono-Boc product and unreacted diamine.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate.

  • Acidification: Transfer the solution to a separatory funnel and add 1M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently. Continue adding acid until the aqueous layer is confirmed to be acidic (pH 1-2) using pH paper.

  • Separation of Di-Boc: Allow the layers to separate. The protonated mono-Boc product and unreacted diamine will be in the aqueous layer. The neutral di-Boc byproduct will remain in the organic layer. Drain the aqueous layer into a clean flask.

  • Organic Wash: Wash the acidic aqueous layer with fresh portions of the organic solvent (2-3 times) to remove any residual di-Boc byproduct.[1][4] Combine all organic layers for disposal or recovery of the di-Boc species if desired.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH), with stirring until the solution becomes strongly basic (pH > 12).[1][4] This deprotonates the desired product.

  • Product Extraction: Extract the basified aqueous layer with several portions of an organic solvent (e.g., dichloromethane).[1][4]

  • Drying and Concentration: Combine the organic extracts containing the purified mono-Boc product. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[1]

Protocol 2: Purification via Silica Gel Column Chromatography

This method is used to separate compounds based on polarity. It is effective for removing unreacted diamine or trace impurities after an acid-base extraction.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system). A common starting eluent for this separation is a mixture of dichloromethane and methanol (e.g., 95:5 v/v).[7]

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin passing the eluent through the column, collecting fractions. The less polar di-Boc byproduct will elute first, followed by the desired mono-Boc product. The highly polar unreacted diamine will be strongly retained on the silica gel.

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) with a suitable stain (e.g., ninhydrin to visualize the free amine).[7]

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

AcidBaseExtractionWorkflow start Start: Crude Reaction Mixture (Mono-Boc, Di-Boc, Diamine) dissolve 1. Dissolve in Organic Solvent (e.g., CH₂Cl₂) start->dissolve add_acid 2. Add 1M HCl to pH 1-2 dissolve->add_acid separate 3. Separate Layers add_acid->separate organic_layer Organic Layer: Neutral Di-Boc Byproduct separate->organic_layer Organic aq_layer Aqueous Layer: Protonated Mono-Boc & Diamine Salts separate->aq_layer Aqueous wash_org Wash & Discard organic_layer->wash_org basify 4. Add NaOH to pH > 12 aq_layer->basify extract 5. Extract with Organic Solvent basify->extract dry 6. Dry (Na₂SO₄) & Concentrate extract->dry end End: Purified This compound dry->end

Caption: Workflow for the purification of mono-Boc-1,4-cyclohexanediamine via acid-base extraction.

TroubleshootingPurification problem Problem: Impure Product After Reaction cause1 Cause: High Di-Boc Formation problem->cause1 cause2 Cause: Inefficient Purification problem->cause2 solution1a Solution: Use 1 eq. HCl source before adding (Boc)₂O cause1->solution1a solution1b Solution: Slow, dropwise addition of (Boc)₂O cause1->solution1b solution2a Solution: Ensure pH control during Acid-Base Extraction cause2->solution2a solution2b Solution: Optimize Column Chromatography (Solvent, Stationary Phase) cause2->solution2b solution2c Solution: Increase number of washes during extraction cause2->solution2c

Caption: Decision tree for troubleshooting common issues in mono-Boc-diamine synthesis and purification.

References

Technical Support Center: Optimizing Reaction Conditions for Selective Boc Protection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for selective tert-butoxycarbonyl (Boc) protection of amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in a Boc protection reaction?

A1: The primary role of a base in a Boc protection reaction is to neutralize the protonated amine intermediate that forms after the initial nucleophilic attack on the di-tert-butyl dicarbonate ((Boc)₂O). This neutralization step regenerates the free amine, allowing the reaction to proceed to completion. The choice of base can also significantly influence the reaction rate and selectivity.[1][2]

Q2: How can I achieve selective mono-Boc protection of a primary amine in the presence of a secondary amine?

A2: Achieving selective mono-protection of a primary amine is possible due to its generally higher nucleophilicity and lower steric hindrance compared to a secondary amine.[3] To favor mono-protection of the primary amine, you can:

  • Control Stoichiometry: Use a stoichiometric amount (1.0-1.1 equivalents) of (Boc)₂O.[4]

  • Choose a Milder Base: A milder base like sodium bicarbonate can favor the more nucleophilic primary amine.[1]

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can enhance selectivity.[4]

  • Solvent Selection: Protic solvents like methanol can sometimes enhance the rate of Boc protection for the primary amine.[5]

Q3: My Boc protection reaction is slow or incomplete. What are the common causes and how can I address this?

A3: Several factors can contribute to a sluggish Boc protection reaction:

  • Low Nucleophilicity of the Amine: Aromatic or sterically hindered amines are less nucleophilic and react more slowly with (Boc)₂O.[6]

    • Solution: Consider increasing the reaction temperature to 40-55°C or adding a catalyst like 4-dimethylaminopyridine (DMAP).[6] Be cautious with DMAP as it can promote side reactions.[6]

  • Poor Solubility: If the starting amine has poor solubility in the reaction solvent, the reaction rate will be slow. This is a common issue with amino acids.[6][7]

    • Solution: For amino acids, using a mixture of water and a water-miscible organic solvent like dioxane or THF with a base such as sodium hydroxide or sodium bicarbonate can improve solubility.[5]

  • Steric Hindrance: Highly sterically hindered amines will react more slowly.[6]

    • Solution: In such cases, using a strong, non-nucleophilic base like NaH or NaHMDS to deprotonate the amine before adding (Boc)₂O may be necessary.[6]

Q4: I am observing the formation of a di-Boc protected primary amine. How can I prevent this side reaction?

A4: The formation of a di-Boc protected amine is a common side reaction, especially with highly reactive, non-sterically hindered primary amines.[4] To minimize this:

  • Limit (Boc)₂O Stoichiometry: Use no more than 1.0-1.1 equivalents of (Boc)₂O.[4]

  • Avoid Highly Active Catalysts: Catalysts like DMAP can accelerate the reaction to the point where di-protection becomes significant.[4] Consider running the reaction without a catalyst or using a less active one.

  • Control Temperature: Lowering the reaction temperature to 0 °C or below can help control the reaction rate and improve selectivity for mono-protection.[4]

  • Solvent Choice: Using a less polar solvent can sometimes reduce the reaction rate and favor mono-protection.[4]

Q5: How can I selectively protect one primary amine in a symmetric diamine?

A5: For symmetric diamines, a common strategy is to use selective protonation. By adding one equivalent of an acid (e.g., HCl or TFA), one of the amine groups becomes protonated and non-nucleophilic, allowing for the selective Boc-protection of the other free amine.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation - Low nucleophilicity of the amine (e.g., aromatic amine).[6]- Steric hindrance around the amine.[6]- Poor solubility of the starting material.[6][7]- Inadequate reaction time or temperature.- Increase reaction temperature (40-55°C).[6]- Add a catalytic amount of DMAP (use with caution).[6]- For poorly soluble starting materials like amino acids, use aqueous basic conditions (e.g., water/dioxane, NaOH).[5]- Increase reaction time and monitor by TLC or LC-MS.
Formation of Di-Boc Byproduct - Excess (Boc)₂O used.- Highly reactive primary amine.- Use of a highly active catalyst (e.g., DMAP).[4]- Use a stoichiometric amount (1.0-1.1 equivalents) of (Boc)₂O.[4]- Lower the reaction temperature to 0 °C or below.[4]- Omit the catalyst or use a less active one.[4]- Use a less polar solvent to reduce the reaction rate.[4]
Lack of Selectivity (e.g., in polyamines) - Similar reactivity of different amine groups.- Carefully control the stoichiometry of (Boc)₂O.[3]- Lower the reaction temperature to exploit subtle differences in nucleophilicity.- For selective protection of a primary amine in the presence of a secondary amine, use a mild base like NaHCO₃.[1]
Formation of Urea or Isocyanate Byproducts - Often observed when using DMAP with primary amines, particularly at lower temperatures for isocyanate formation.[4]- Avoid the use of DMAP if these byproducts are observed.[4]- Consider catalyst-free conditions or an alternative catalyst.
Reaction with other functional groups (e.g., hydroxyl groups) - Use of a strong base or catalyst that can deprotonate other nucleophilic groups.- Use a milder base like sodium bicarbonate.[5]- Perform the reaction in a non-polar solvent at room temperature to disfavor reaction with other nucleophiles.[5]- Catalyst-free protection in water can be a clean method for selective N-protection of amino alcohols.[5]

Data on Reaction Conditions

The choice of reaction parameters can significantly influence the selectivity and yield of Boc protection.

Table 1: Effect of Base on the Mono-Boc Protection of a Diamine [5]

EntryDiamine Substrate(Boc)₂O (equiv.)Base (equiv.)SolventTime (h)Mono-Boc Product Yield (%)Di-Boc Product Yield (%)
11,4-Diaminobutane1.1TEA (1.2)DCM27515
21,4-Diaminobutane1.1NaHCO₃ (2.0)Dioxane/H₂O6885
31,4-Diaminobutane1.1NoneMethanol12828

Table 2: Influence of Solvent on the Boc Protection of Aniline [5][6]

EntryAniline Substrate(Boc)₂O (equiv.)BaseSolventTime (h)Yield (%)
1Aniline1.1TEA (1.2)DCM865
2Aniline1.1NoneMethanol1>95
3p-Toluidine1.1NoneCDCl₃~70h for completion-
4p-Toluidine1.1NoneCD₃OD~1h for completion-

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Primary Amine [8]

  • Dissolution: Dissolve the primary amine (1.0 equiv) in a suitable solvent such as a 1:1 mixture of dioxane and water.

  • Base Addition: Add sodium bicarbonate (2.0 equiv) to the solution and stir until dissolved.

  • Boc₂O Addition: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (1.1 equiv) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Selective Mono-Boc Protection of a Symmetric Diamine [4]

  • Dissolution: Dissolve the diamine (1 mmol) in anhydrous methanol at 0 °C.

  • Salt Formation: Slowly add one equivalent of a solution of HCl in dioxane or TFA to the stirred solution. Allow the mixture to stir at room temperature for 30 minutes to form the mono-hydrochloride salt.

  • Boc₂O Addition: Add (Boc)₂O (1 mmol, 1 equiv.) dissolved in methanol.

  • Reaction: Stir the reaction at room temperature for 1 hour.

  • Workup: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted (Boc)₂O. Extract the mono-Boc protected diamine with dichloromethane. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to obtain the pure product.[4]

Visual Guides

Troubleshooting_Workflow start Start: Boc Protection Reaction check_completion Reaction Complete? start->check_completion low_yield Low Yield / Incomplete Reaction check_completion->low_yield No side_products Side Products Observed? check_completion->side_products Yes troubleshoot_yield Troubleshoot Low Yield: - Increase Temperature - Add Catalyst (DMAP) - Change Solvent System low_yield->troubleshoot_yield troubleshoot_yield->start Re-run Reaction di_boc Di-Boc Formation side_products->di_boc Yes, Di-Boc other_side_products Other Side Products (e.g., Urea) side_products->other_side_products Yes, Other purification Purify Product side_products->purification No troubleshoot_di_boc Minimize Di-Boc: - Use 1.0-1.1 eq. (Boc)2O - Lower Temperature - Avoid DMAP di_boc->troubleshoot_di_boc troubleshoot_di_boc->start Re-run Reaction troubleshoot_other Troubleshoot Other: - Avoid DMAP - Use Milder Base other_side_products->troubleshoot_other troubleshoot_other->start Re-run Reaction end End: Pure Product purification->end

Caption: A logical workflow for troubleshooting common issues in Boc protection reactions.

Selectivity_Decision_Tree start Goal: Selective Boc Protection substrate_type What is the nature of the substrate? start->substrate_type primary_vs_secondary Primary vs. Secondary Amine substrate_type->primary_vs_secondary Mixture of amines symmetric_diamine Symmetric Diamine substrate_type->symmetric_diamine Symmetric diamine amino_acid Amino Acid substrate_type->amino_acid Poorly soluble zwitterion primary_vs_secondary_conditions Conditions for Primary Amine Selectivity: - Stoichiometric (Boc)2O (1.0-1.1 eq.) - Mild Base (e.g., NaHCO3) - Low Temperature (0 °C) primary_vs_secondary->primary_vs_secondary_conditions symmetric_diamine_conditions Strategy for Symmetric Diamine: - Mono-protonation with 1 eq. of acid (HCl, TFA) - Then add (Boc)2O symmetric_diamine->symmetric_diamine_conditions amino_acid_conditions Conditions for Amino Acids: - Aqueous basic conditions (e.g., Dioxane/H2O, NaOH) - Improves solubility amino_acid->amino_acid_conditions

Caption: Decision tree for selecting a strategy for selective Boc protection.

References

Technical Support Center: Synthesis of trans-N-Boc-1,4-cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-N-Boc-1,4-cyclohexanediamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the mono-Boc protection of trans-1,4-diaminocyclohexane using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically carried out in a suitable solvent like methanol at a controlled temperature.[1][2]

Q2: What are the primary impurities I should be aware of in this synthesis?

A2: The primary impurities include:

  • Di-Boc protected trans-1,4-cyclohexanediamine: Formed when both amino groups of the starting material react with (Boc)₂O.

  • Unreacted trans-1,4-diaminocyclohexane: The starting material that did not react.

  • Cis-1,4-diaminocyclohexane and its Boc-protected derivatives: If the starting trans-1,4-diaminocyclohexane contains the cis-isomer.

  • Tert-butanol: A byproduct from the decomposition of (Boc)₂O, especially in the presence of moisture.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A common solvent system for TLC is a mixture of methanol and dichloromethane (e.g., 5:95 v/v). The product, this compound, can be visualized using a ninhydrin stain, which detects the free primary amine.[1]

Q4: Is the Boc protecting group stable during purification?

A4: The Boc group is sensitive to strong acids. While it is generally stable enough for purification by silica gel column chromatography, prolonged exposure to acidic conditions should be avoided.[3] Basic alumina can also be considered as an alternative stationary phase to mitigate the risk of deprotection.[3]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Mono-Boc Product

Q: My reaction is resulting in a low yield of this compound. What are the possible causes and solutions?

A: Low yield is a common issue and can be attributed to several factors:

  • Probable Cause: Over-protection leading to the formation of the di-Boc byproduct.

    • Solution: Carefully control the stoichiometry of the reagents. Using a slight excess of the diamine starting material can favor mono-protection. Alternatively, some highly selective methods utilize a 1:1 molar ratio of the diamine to (Boc)₂O, often with slow, dropwise addition of the (Boc)₂O solution.[3][4]

  • Probable Cause: Incomplete reaction.

    • Solution: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, a moderate increase in temperature or the addition of a catalyst like iodine may be considered, though this should be done cautiously to avoid side reactions.[5]

  • Probable Cause: Sub-optimal reaction conditions.

    • Solution: The choice of solvent and temperature can influence the reaction rate and selectivity. Methanol is a commonly used solvent.[1] Running the reaction at a lower temperature (e.g., 0 °C) can sometimes improve selectivity for the mono-protected product by slowing down the rate of the second protection step.[3]

Issue 2: Presence of Significant Amounts of Di-Boc Impurity

Q: I am observing a significant amount of the di-Boc protected impurity in my product mixture. How can I minimize its formation?

A: Minimizing the di-Boc impurity is crucial for obtaining a high yield of the desired product.

  • Probable Cause: Incorrect stoichiometry.

    • Solution: The most critical factor is the molar ratio of trans-1,4-diaminocyclohexane to (Boc)₂O. To favor mono-protection, it is generally recommended to use an excess of the diamine. A common strategy involves the slow, dropwise addition of a solution of (Boc)₂O to a solution of the diamine.[4]

  • Probable Cause: Reaction temperature is too high.

    • Solution: Conducting the reaction at a lower temperature (e.g., 0 °C) can enhance the kinetic selectivity for the mono-Boc product over the di-Boc product.[3]

  • Probable Cause: Use of a highly active catalyst.

    • Solution: While catalysts are sometimes used, a highly active catalyst may accelerate the formation of the di-Boc product. If you are using a catalyst and observing significant di-protection, consider reducing the catalyst loading or switching to a less active one.[3] A catalyst-free approach is often sufficient for this reaction.[3]

Issue 3: Difficulty in Purifying the Product

Q: I am having trouble separating the mono-Boc product from the starting material and the di-Boc impurity. What purification strategies can I use?

A: Purification can be challenging due to the similar nature of the desired product and the main impurities.

  • Probable Cause: Similar polarity of the compounds.

    • Solution 1: Acid-Base Extraction: An effective method to separate the mono-Boc product from the unreacted diamine and the di-Boc impurity is through acid-base extraction. The unreacted diamine, being basic, can be removed by washing the organic layer with an acidic solution. The mono-Boc product has a free amine and can also be manipulated by pH adjustments. The di-Boc product, lacking a basic amine, will remain in the organic layer during an acidic wash.[3]

    • Solution 2: Column Chromatography: Silica gel column chromatography can be used for purification. A gradient elution with a solvent system such as dichloromethane and methanol is often effective. It is important to use a solvent system that provides good separation between the spots on a TLC plate before attempting column chromatography.[6] To avoid potential deprotection on silica, the chromatography should be performed efficiently, and the use of a non-acidic eluent system is recommended.

Data Presentation

Table 1: Influence of Reaction Parameters on Impurity Profile (Representative Data)

ParameterConditionExpected Impact on Di-Boc FormationExpected Impact on Unreacted Diamine
Stoichiometry ((Boc)₂O : Diamine) 1:1 (slow addition)ModerateLow
> 1.1:1HighVery Low
1: >1.1LowHigh
Temperature 0 °CLowerHigher (slower reaction)
Room TemperatureModerateLower
> 40 °CHigherVery Low
(Boc)₂O Addition DropwiseLowerModerate
All at onceHigherLower

Note: This table provides expected trends based on general principles of selective mono-protection of diamines. Actual quantitative results may vary based on specific experimental conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound

Objective: To synthesize this compound with high purity.

Materials:

  • trans-1,4-Diaminocyclohexane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [1]

  • In a round-bottom flask, dissolve trans-1,4-diaminocyclohexane (e.g., 3.6 equivalents) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol to the cooled diamine solution over a period of 30-60 minutes with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by TLC (e.g., 5% MeOH in DCM, visualized with ninhydrin).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • To the residue, add deionized water and extract the product with ethyl acetate (2 x 100 mL).

  • Combine the organic layers and wash with brine solution (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • If necessary, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Impurities cluster_workup Workup & Purification trans-1,4-Diaminocyclohexane trans-1,4-Diaminocyclohexane Reaction Reaction trans-1,4-Diaminocyclohexane->Reaction (Boc)2O (Boc)2O (Boc)2O->Reaction Solvent (MeOH) Solvent (MeOH) Solvent (MeOH)->Reaction Temperature (0°C to RT) Temperature (0°C to RT) Temperature (0°C to RT)->Reaction This compound This compound Extraction Extraction This compound->Extraction Di-Boc Product Di-Boc Product Di-Boc Product->Extraction Unreacted Diamine Unreacted Diamine Unreacted Diamine->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product Reaction->this compound Reaction->Di-Boc Product Reaction->Unreacted Diamine

Caption: Workflow for the synthesis and purification of this compound.

Impurity_Formation trans-1,4-Diaminocyclohexane trans-1,4-Diaminocyclohexane Product This compound trans-1,4-Diaminocyclohexane->Product Desired Reaction Unreacted Unreacted Diamine trans-1,4-Diaminocyclohexane->Unreacted Incomplete Reaction Boc2O_1 (Boc)2O (1 eq) Boc2O_1->Product DiBoc Di-Boc Impurity Product->DiBoc Side Reaction Boc2O_2 (Boc)2O (excess) Boc2O_2->DiBoc Cis_Isomer cis-1,4-Diaminocyclohexane (Starting Material Impurity) Cis_Isomer->Product Forms cis-product

Caption: Formation pathways of the desired product and common impurities.

References

Navigating the Synthesis Scale-Up of trans-N-Boc-1,4-cyclohexanediamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, chemists, and drug development professionals embarking on the large-scale production of trans-N-Boc-1,4-cyclohexanediamine, the transition from laboratory to pilot or industrial scale presents a unique set of challenges. This technical support center provides in-depth troubleshooting guidance and frequently asked questions to address common issues encountered during the synthesis, purification, and handling of this critical pharmaceutical intermediate.

Troubleshooting Guide

This guide is designed to help users diagnose and resolve common problems that can arise during the scale-up of this compound production.

Problem ID Observed Issue Potential Root Cause(s) Suggested Corrective and Preventive Actions
TSG-001 Low Yield of Mono-Boc Product 1. Incomplete reaction.[1] 2. Formation of di-Boc-protected byproduct.[1][2] 3. Product loss during aqueous work-up.1. Ensure stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O) is appropriate (typically 1.0-1.2 equivalents). Monitor reaction completion by TLC or LC-MS. Consider increasing reaction time or temperature moderately. 2. Implement slow, controlled addition of (Boc)₂O.[1] Consider using a strategy where one amine group is temporarily protected with an acid (e.g., in-situ HCl generation).[1] 3. Minimize the volume of aqueous washes. Perform back-extraction of the aqueous layers with the organic solvent.
TSG-002 High Levels of Di-Boc Byproduct 1. Excessive (Boc)₂O used. 2. Rapid addition of (Boc)₂O at scale. 3. Inefficient mixing leading to localized high concentrations of (Boc)₂O.1. Carefully control the stoichiometry of (Boc)₂O to near 1.0 equivalent.[1] 2. Utilize a syringe pump or a controlled addition funnel for slow, subsurface addition of the (Boc)₂O solution. 3. Ensure adequate agitation and mixing throughout the reaction vessel.
TSG-003 Reaction Stalls or is Sluggish 1. Poor solubility of trans-1,4-cyclohexanediamine. 2. Insufficient base or use of a weak base.[1] 3. Low reaction temperature.1. Select an appropriate solvent system where the starting material is soluble (e.g., methanol, THF, or a mixture with water).[3] 2. Ensure an adequate amount of a suitable base is used to neutralize the generated acid. 3. While the reaction is often performed at room temperature, gentle heating (e.g., to 40°C) may be required.
TSG-004 Difficulties in Product Isolation and Purification 1. Similar polarity of mono-Boc, di-Boc, and starting diamine. 2. Product oiling out instead of crystallizing. 3. Emulsion formation during extraction.1. Employ an acid-base extraction work-up. The mono-Boc product and unreacted diamine can be separated from the di-Boc byproduct by extraction into an acidic aqueous phase.[1] 2. Experiment with different anti-solvents for crystallization. Ensure the product is sufficiently pure before attempting crystallization. 3. Add brine to the aqueous layer to break emulsions.
TSG-005 Exothermic Reaction Leading to Poor Control 1. Rapid, uncontrolled addition of (Boc)₂O. 2. Inadequate cooling capacity of the reactor.1. Slow, controlled addition of (Boc)₂O is critical. 2. Ensure the reactor's cooling system is sufficient for the scale of the reaction. Consider starting the reaction at a lower temperature to manage the exotherm.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when scaling up the mono-Boc protection of trans-1,4-cyclohexanediamine?

The main challenge is selectively protecting only one of the two amine groups.[2] On a larger scale, controlling the stoichiometry and reaction conditions to minimize the formation of the di-Boc-protected byproduct is critical.

Q2: How can I minimize the formation of the di-Boc byproduct?

Several strategies can be employed:

  • Stoichiometry Control: Use a molar ratio of di-tert-butyl dicarbonate ((Boc)₂O) to the diamine that is close to 1:1.[1]

  • Slow Addition: A very slow, dropwise addition of the (Boc)₂O solution into the diamine solution is highly recommended.[1]

  • Temporary Acid Protection: One of the most effective methods is to add one equivalent of an acid, like hydrochloric acid, to form the mono-hydrochloride salt of the diamine. This protonates one amine group, rendering it unreactive towards (Boc)₂O.[1]

Q3: What is a suitable solvent for this reaction at scale?

Methanol is a commonly used solvent as it effectively dissolves the starting diamine.[3] Other options include tetrahydrofuran (THF), acetonitrile, or a mixture of an organic solvent and water.

Q4: Is a base necessary for this reaction?

While the reaction can proceed without an added base, using a base like sodium hydroxide or triethylamine is common to neutralize the acidic byproducts and drive the reaction to completion, especially if the amine is not very nucleophilic.[1]

Q5: How should the reaction be monitored for completion?

Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are effective methods for monitoring the disappearance of the starting diamine and the formation of the mono-Boc and di-Boc products.

Q6: What is the recommended work-up and purification procedure at scale?

An acid-base extraction is a highly effective purification method. The reaction mixture can be acidified, which protonates the desired mono-Boc product and any unreacted diamine, allowing them to be extracted into the aqueous layer. The neutral di-Boc byproduct remains in the organic layer and can be separated. Subsequently, the aqueous layer is basified, and the mono-Boc product is extracted with an organic solvent.[1]

Q7: Are there any safety concerns to be aware of during scale-up?

The reaction of (Boc)₂O with amines can be exothermic. Therefore, controlled addition of the reagent and adequate cooling of the reactor are crucial to prevent a runaway reaction. Always consult the Safety Data Sheets (SDS) for all reagents and perform a proper risk assessment before proceeding.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is a representative lab-scale procedure.

Materials:

  • trans-1,4-Cyclohexanediamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve trans-1,4-cyclohexanediamine (1.0 eq) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in methanol to the cooled diamine solution over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.[3]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Key Considerations for Scale-Up

When scaling up the above protocol, the following modifications and considerations are crucial:

  • Reactor Setup: Use a jacketed reactor with overhead stirring and a temperature probe to ensure efficient mixing and temperature control.

  • Reagent Addition: Utilize a programmable pump for the slow and controlled addition of the (Boc)₂O solution. Subsurface addition is recommended to improve dispersion.

  • Work-up: For large-scale extractions, use a liquid-liquid extractor or perform the extractions in the reactor if it is equipped for phase separation.

  • Purification: At a larger scale, column chromatography can be impractical. Focus on optimizing the reaction conditions to achieve high purity directly or develop a robust crystallization method for purification.

Visualizing the Process

Experimental Workflow for Scale-Up

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Solutions: - trans-1,4-cyclohexanediamine in MeOH - (Boc)2O in MeOH charge_reactor Charge Reactor with Diamine Solution prep_reagents->charge_reactor cool_reactor Cool Reactor to 0-5 °C charge_reactor->cool_reactor add_boc Slow, Controlled Addition of (Boc)2O cool_reactor->add_boc react Stir at Room Temperature (Monitor by LC-MS/TLC) add_boc->react concentrate Solvent Swap/Concentration react->concentrate acid_base_extraction Acid-Base Extraction concentrate->acid_base_extraction crystallization Crystallization acid_base_extraction->crystallization dry Filter and Dry Product crystallization->dry

Caption: Scale-up workflow for this compound synthesis.

Troubleshooting Logic Diagram

G start Low Yield or Purity Issue check_byproduct High Di-Boc Byproduct? start->check_byproduct check_sm Unreacted Starting Material? check_byproduct->check_sm No slow_addition Reduce (Boc)2O Stoichiometry & Slow Down Addition Rate check_byproduct->slow_addition Yes check_conditions Review Reaction Conditions: - Temperature - Time - Solvent - Base check_sm->check_conditions Yes purification_issue Purification Difficulty? check_sm->purification_issue No end Improved Process slow_addition->end check_conditions->end optimize_extraction Optimize Acid-Base Extraction pH and Solvents purification_issue->optimize_extraction Yes purification_issue->end No optimize_crystallization Develop Crystallization Protocol optimize_extraction->optimize_crystallization optimize_crystallization->end

Caption: Troubleshooting decision tree for production issues.

References

Technical Support Center: Purification of Mono-Boc Protected Diamines via Acid-Base Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of mono-Boc protected diamines using acid-base extraction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Problem Potential Cause Suggested Solution
Low Yield of Mono-Boc Product After Extraction Incomplete initial Boc protection reaction.Before extraction, ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction is incomplete, consider increasing the reaction time or temperature moderately.[1][2]
The Boc group may have been cleaved during the acidic wash.The Boc group is sensitive to strong acids.[1] Avoid prolonged exposure to acidic conditions during the extraction.[3] Use a dilute acid (e.g., 1M or 2M HCl) and perform the extraction promptly.[3]
The pH of the aqueous layer was not sufficiently basic during the final extraction step.Ensure the pH of the aqueous layer is greater than 12 to fully deprotonate the mono-Boc protected diamine, allowing for its efficient extraction into the organic solvent.[1][2]
Insufficient extraction from the aqueous layer.Perform multiple extractions (e.g., 3-5 times) with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate to maximize the recovery of the product.[2][3]
Presence of Di-Boc Protected Diamine in the Final Product The initial acidic wash was not effective at removing the di-Boc byproduct.The di-Boc product is neutral and should remain in the organic layer during the acidic wash. Ensure thorough mixing and separation of the layers. Washing the aqueous layer with a non-polar solvent like diethyl ether can help remove residual di-Boc product.[1][2]
Stoichiometry of the Boc protection reaction favored di-protection.Carefully control the stoichiometry during the protection reaction, typically using a 1:1 molar ratio of diamine to (Boc)₂O.[1][4]
Presence of Unreacted Diamine in the Final Product Incomplete separation during the initial acidic extraction.Both the unreacted diamine and the mono-Boc protected product are protonated and move to the aqueous layer during the acidic wash. Subsequent basification and extraction should separate the mono-Boc product from any remaining starting material based on their differing partition coefficients, though some contamination may occur. Further purification by column chromatography may be necessary.[1]
Emulsion Formation During Extraction High concentration of salts or amphiphilic nature of the product.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Messy NMR Spectrum of the Purified Product Presence of residual solvents or byproducts.Ensure the product is thoroughly dried under vacuum to remove any residual organic solvents. If impurities are still present, consider purification by column chromatography.[1]

Frequently Asked Questions (FAQs)

Q1: Why is acid-base extraction a suitable method for purifying mono-Boc protected diamines?

A1: Acid-base extraction is highly effective because it exploits the difference in basicity between the mono-Boc protected diamine, the di-Boc protected diamine, and the unreacted diamine. The free amino group of the mono-Boc product and both amino groups of the unreacted diamine can be protonated in an acidic aqueous solution, making them water-soluble. The di-Boc protected diamine, lacking a basic amino group, remains in the organic layer and can be washed away. Subsequently, raising the pH of the aqueous layer deprotonates the desired mono-Boc product, allowing it to be extracted into a fresh organic layer.[1]

Q2: What is the optimal pH for each step of the acid-base extraction?

A2: For the initial acidic wash to remove the di-Boc byproduct, a pH of approximately 2-3 is generally effective.[3] For the subsequent extraction of the mono-Boc protected product from the aqueous layer, the pH should be adjusted to >12 with a base like NaOH to ensure complete deprotonation.[1][2]

Q3: Can the Boc group be cleaved during the acidic wash step?

A3: Yes, the Boc group is known to be acid-labile.[3][5] Prolonged exposure to strongly acidic conditions can lead to the cleavage of the Boc protecting group, resulting in a lower yield of the desired product. It is crucial to perform the acidic wash promptly and avoid using highly concentrated acids.[3]

Q4: Is column chromatography a viable alternative for purification?

A4: Yes, column chromatography on silica gel is a common and effective method for purifying mono-Boc protected diamines. While the Boc group is sensitive to acid, it is generally stable under the conditions of silica gel chromatography. Basic alumina can also be used as the stationary phase to avoid any potential acidity issues.[1]

Q5: What should I do if my mono-Boc protected diamine has low solubility in standard organic solvents?

A5: Some mono-Boc protected diamines, especially those with polar functional groups or a zwitterionic character, may exhibit poor solubility in common organic solvents. In such cases, trying a broader range of solvents or solvent mixtures is recommended. For extraction, a more polar solvent system like 3:1 chloroform/isopropanol might be effective.[6]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Purifying Mono-Boc Protected Diamines

This protocol outlines a general procedure for the purification of a crude reaction mixture containing mono-Boc protected diamine, di-Boc protected diamine, and unreacted diamine.

  • Dissolution : Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash : Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl). Shake the funnel gently to mix the layers. Allow the layers to separate. The protonated mono-Boc protected diamine and unreacted diamine will move to the aqueous layer. The di-Boc protected diamine will remain in the organic layer.

  • Separation : Drain the lower aqueous layer into a clean flask. Discard the organic layer containing the di-Boc byproduct.

  • Basification : Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the pH is >12.[1][2]

  • Extraction of Mono-Boc Product : Transfer the basic aqueous solution back to the separatory funnel. Add a fresh portion of organic solvent (e.g., DCM). Shake to extract the deprotonated mono-Boc protected diamine into the organic layer.

  • Combine and Dry : Repeat the extraction at least three times. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified mono-Boc protected diamine.[2]

Protocol 2: In Situ HCl Generation for Mono-Boc Protection and Subsequent Workup

This method is for the selective mono-Boc protection of a diamine, followed by an acid-base extraction workup.[2][7]

  • Reaction Setup : In a round-bottom flask under an inert atmosphere, dissolve the diamine (1.0 equiv) in anhydrous methanol and cool the solution to 0 °C.[2]

  • In Situ HCl Generation : Slowly add chlorotrimethylsilane (Me₃SiCl) (1.0 equiv) dropwise. This reacts with methanol to generate HCl in situ, protonating one amine group.[2]

  • Boc Protection : Allow the reaction to warm to room temperature and stir for 30 minutes. Add water, followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv) in methanol. Stir for 1-3 hours at room temperature.[2]

  • Workup - Acidic Wash : Dilute the reaction mixture with water. Wash the aqueous layer with diethyl ether to remove any unreacted (Boc)₂O and the di-Boc byproduct.[2]

  • Workup - Basification and Extraction : Adjust the pH of the aqueous layer to >12 with a NaOH solution. Extract the mono-Boc protected diamine with dichloromethane (multiple extractions).[2]

  • Isolation : Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.[2]

Data Presentation

Table 1: Yields of Mono-Boc Protected Diamines Using In Situ HCl Generation Method

DiamineProductYield (%)
(1R,2R)-Cyclohexane-1,2-diaminetert-Butyl (1R,2R)-2-aminocyclohexylcarbamate66
1,2-Diaminopropanetert-Butyl (2-aminopropyl)carbamate65
1,3-Diaminopropanetert-Butyl (3-aminopropyl)carbamate75
1,4-Diaminobutanetert-Butyl (4-aminobutyl)carbamate74
1,5-Diaminopentanetert-Butyl (5-aminopentyl)carbamate87
1,6-Diaminohexanetert-Butyl (6-aminohexyl)carbamate80
1,8-Diaminooctanetert-Butyl (8-aminooctyl)carbamate72

(Data sourced from multiple studies and compiled for comparison)[7][8][9]

Visualizations

AcidBaseExtractionWorkflow start Crude Reaction Mixture (Mono-Boc, Di-Boc, Diamine) in Organic Solvent add_acid Add Dilute Aqueous Acid (e.g., 1M HCl) start->add_acid end_product Purified Mono-Boc Protected Diamine end_waste Di-Boc Byproduct (in organic waste) separate1 Separate Layers add_acid->separate1 organic_layer1 Organic Layer: Di-Boc Product separate1->organic_layer1 Organic Phase aqueous_layer1 Aqueous Layer: Protonated Mono-Boc Product Protonated Diamine separate1->aqueous_layer1 Aqueous Phase basify Adjust Aqueous Layer pH > 12 with NaOH extract Extract with Fresh Organic Solvent (x3) basify->extract separate2 Separate Layers extract->separate2 organic_layer2 Organic Layer: Mono-Boc Product separate2->organic_layer2 Organic Phase aqueous_layer2 Aqueous Layer: (Waste) separate2->aqueous_layer2 Aqueous Phase dry_concentrate Dry and Concentrate Organic Layer dry_concentrate->end_product organic_layer1->end_waste aqueous_layer1->basify organic_layer2->dry_concentrate

Caption: Workflow for acid-base extraction of mono-Boc protected diamines.

Caption: Troubleshooting logic for low yield in mono-Boc purification.

References

Technical Support Center: Boc Deprotection Strategies to Minimize Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of tert-butyloxycarbonyl (Boc) group deprotection. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help you select the optimal deprotection strategy and avoid unwanted side reactions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during acidic Boc deprotection, and how can I prevent it?

A1: The most prevalent side reaction is the tert-butylation of nucleophilic residues within your molecule.[1][2] This occurs because the standard acidic cleavage of the Boc group generates a reactive tert-butyl cation.[1] This cation can then attack electron-rich functional groups such as the indole ring of tryptophan, the thioether of methionine, the thiol of cysteine, and the phenolic ring of tyrosine.[2][3]

To prevent this, the addition of "scavengers" to the reaction mixture is highly recommended.[1][2] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate, effectively trapping the cation before it can cause unwanted alkylation.[2] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, and 1,2-ethanedithiol (EDT).[1][4]

Q2: My substrate is sensitive to strong acids like TFA. What are some milder alternatives for Boc deprotection?

A2: For acid-sensitive substrates, several milder deprotection methods can be employed:

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) in dichloromethane (DCM) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) with a hindered base like 2,6-lutidine offer effective alternatives to strong protic acids.[5][6]

  • Mildly Acidic/Non-Acidic Conditions: A solution of oxalyl chloride in methanol provides a mild and selective method for Boc cleavage at room temperature.[7] Aqueous phosphoric acid is another gentle option.[8]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a neutral solvent like boiling water can efficiently remove the Boc group without the need for any acid, offering a "green" chemistry approach.[9]

Q3: I am observing incomplete deprotection of the Boc group. What are the possible causes and solutions?

A3: Incomplete Boc deprotection can be due to several factors:

  • Insufficient Acid Strength or Concentration: The concentration of the acid may be too low for the specific substrate. You can try increasing the concentration of TFA or switching to a stronger acid system like 4M HCl in dioxane.[10]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can slow down the reaction. In such cases, longer reaction times, gentle warming, or a stronger acid system may be necessary.[2]

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Most deprotections are carried out at room temperature, but gentle warming can sometimes be beneficial, though it may also increase the risk of side reactions.[10]

Q4: Can I selectively deprotect a Boc group in the presence of other acid-labile protecting groups?

A4: Selective deprotection can be challenging but is achievable. The key is to choose a method where the Boc group is significantly more labile than the other protecting groups. Milder deprotection methods, such as using ZnBr₂ or carefully controlled thermal conditions, can sometimes achieve this selectivity.[11] It is crucial to perform careful reaction monitoring (e.g., by TLC or LC-MS) to stop the reaction once the Boc group is cleaved to prevent the removal of other protecting groups.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peak with +56 Da in mass spectrum tert-butylation of a nucleophilic residue (e.g., Trp, Met, Cys, Tyr).[2]Add a scavenger to the reaction mixture. A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For tryptophan-containing compounds, adding 1,2-ethanedithiol (EDT) is particularly effective.[1][4]
Cleavage of other acid-sensitive groups The deprotection conditions are too harsh for the substrate.Switch to a milder deprotection method such as ZnBr₂ in DCM, oxalyl chloride in methanol, or thermal deprotection in boiling water.[7][9][11]
Low yield of deprotected product Incomplete reaction due to steric hindrance, insufficient acid strength, or short reaction time.[2]Increase the reaction time, consider gentle warming, or use a stronger acid system like 4M HCl in dioxane. For sterically hindered substrates, a more forcing method may be required, always in the presence of scavengers.[2]
Formation of trifluoroacetylated amine as a byproduct Reaction of the newly deprotected amine with residual TFA, especially during subsequent coupling reactions.After deprotection with TFA, ensure its complete removal by co-evaporation with a solvent like toluene. Alternatively, use a non-TFA deprotection method.

Quantitative Data Summary

The choice of a Boc deprotection method and scavenger cocktail can significantly impact the yield of the desired product and the extent of side reactions. The following tables provide a summary of quantitative data for comparison.

Table 1: Comparison of Alternative Boc Deprotection Methods

Method/ReagentSubstrate TypeConditionsTimeYield (%)Advantages & Disadvantages
Thermal (Boiling Water) Aromatic & Aliphatic AminesWater, 100 °C10 min - 2 hQuantitativeAdvantages: Environmentally friendly, no acid required. Disadvantages: High temperature may not be suitable for all substrates.[9]
Oxalyl Chloride/Methanol Aromatic, Aliphatic, Heterocyclic Amines(COCl)₂ (3 equiv.), Methanol, RT1 - 4 h>70% (up to 90%)Advantages: Mild conditions, tolerant of various functional groups. Disadvantages: Oxalyl chloride is corrosive and moisture-sensitive.[7]
Zinc Bromide (ZnBr₂) Secondary AminesZnBr₂, DCM, RT~3 daysGoodAdvantages: Mild Lewis acid conditions, can be selective for secondary amines. Disadvantages: Long reaction times may be required.[5]
TMSOTf/2,6-lutidine General AminesTMSOTf, 2,6-lutidine, DCM, 0 °C to RT0.5 - 2 hHighAdvantages: Very mild and effective for acid-sensitive substrates. Disadvantages: TMSOTf is corrosive and moisture-sensitive.[5]

Table 2: Effectiveness of Scavenger Cocktails in Preventing tert-butylation

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 5% H₂O7525
95% TFA / 2.5% H₂O / 2.5% TIS9010
92.5% TFA / 5% Thioanisole / 2.5% EDT955
Reagent K (TFA/phenol/water/thioanisole/EDT)>98<2

Data is illustrative and based on a model peptide containing a C-terminal cysteine residue.[10]

Experimental Protocols & Workflows

Below are detailed methodologies for key alternative Boc deprotection experiments.

Protocol 1: Thermal Boc Deprotection in Boiling Water

This method is an environmentally friendly option that avoids the use of strong acids.[9]

Methodology:

  • Suspend the Boc-protected amine (1.0 mmol) in deionized water (10 mL) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 15-60 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

G cluster_workflow Thermal Boc Deprotection Workflow start Suspend Boc-protected amine in water reflux Heat to reflux (100 °C) with stirring start->reflux monitor Monitor reaction by TLC/LC-MS reflux->monitor cool Cool to room temperature monitor->cool Reaction complete extract Extract with organic solvent cool->extract dry Dry, filter, and concentrate extract->dry product Deprotected Amine dry->product

Caption: Workflow for thermal Boc deprotection in boiling water.

Protocol 2: Boc Deprotection using Oxalyl Chloride in Methanol

This method offers a mild and selective deprotection at room temperature.[7]

Methodology:

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-protected substrate (1.0 equivalent) in anhydrous methanol.

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3.0 equivalents) dropwise to the solution.

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

G cluster_workflow Oxalyl Chloride/Methanol Boc Deprotection start Dissolve Boc-protected amine in anhydrous methanol add_reagent Add oxalyl chloride dropwise at RT start->add_reagent stir Stir for 1-4 hours add_reagent->stir monitor Monitor reaction by TLC stir->monitor quench Quench with water monitor->quench Reaction complete workup Extract, wash, dry, and concentrate quench->workup product Deprotected Amine workup->product

Caption: Experimental workflow for Boc deprotection using oxalyl chloride.

Protocol 3: Boc Deprotection using TMSOTf and 2,6-Lutidine

This is a very mild method suitable for substrates with highly acid-sensitive functional groups.[5]

Methodology:

  • Dissolve the Boc-protected amine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere and cool the solution to 0 °C in an ice bath.

  • Add 2,6-lutidine (1.5 equivalents) to the solution.

  • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

G cluster_workflow TMSOTf/2,6-Lutidine Boc Deprotection start Dissolve Boc-protected amine in DCM, cool to 0 °C add_lutidine Add 2,6-lutidine start->add_lutidine add_tmsotf Add TMSOTf dropwise add_lutidine->add_tmsotf warm_stir Warm to RT and stir for 0.5-2 h add_tmsotf->warm_stir monitor Monitor reaction by TLC warm_stir->monitor quench Quench with aq. NaHCO₃ monitor->quench Reaction complete workup Extract, wash, dry, and concentrate quench->workup product Deprotected Amine workup->product

Caption: Workflow for mild Boc deprotection using TMSOTf.

Logical Relationships

The selection of an appropriate Boc deprotection method is a critical decision in a synthetic workflow and depends on the properties of the substrate.

G cluster_decision Decision Tree for Boc Deprotection Method Selection start Substrate with Boc-protected amine acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive nucleophilic_residues Does the substrate contain nucleophilic residues? acid_sensitive->nucleophilic_residues No mild_method Use mild alternative method (e.g., TMSOTf, ZnBr₂, Oxalyl Chloride, Thermal) acid_sensitive->mild_method Yes strong_acid Use standard strong acid (e.g., TFA in DCM) nucleophilic_residues->strong_acid No strong_acid_scavenger Use strong acid with scavengers (e.g., TIS) nucleophilic_residues->strong_acid_scavenger Yes

Caption: Decision tree for selecting a Boc deprotection method.

References

Validation & Comparative

Navigating Stereochemistry in Drug Design: A Comparative Guide to Cis- and Trans-N-Boc-1,4-Cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of drug discovery and development, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its pharmacological activity. For cyclic molecules such as cyclohexane derivatives, the spatial orientation of substituents gives rise to cis-trans isomerism, which can profoundly influence a drug candidate's efficacy, selectivity, and pharmacokinetic profile. This guide provides a comparative analysis of the cis and trans isomers of N-Boc-1,4-cyclohexanediamine, two pivotal building blocks in medicinal chemistry. While direct comparative biological data for these specific isomers is sparse in publicly available literature, this guide extrapolates from studies on related 1,4-diaminocyclohexane derivatives and fundamental principles of conformational analysis to offer valuable insights for researchers, scientists, and drug development professionals.

Conformational Landscape: The Structural Basis for Differential Activity

The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. The orientation of substituents in either axial or equatorial positions dictates the molecule's overall shape and how it interacts with biological targets.

  • Trans-N-Boc-1,4-cyclohexanediamine: In its most stable conformation, the trans isomer has both the amino and the N-Boc-amino groups in equatorial positions. This arrangement minimizes 1,3-diaxial interactions, resulting in a more rigid and energetically favorable structure. The equatorial positioning projects the functional groups away from the ring, making them readily available for interaction with a receptor's binding site.

  • Cis-N-Boc-1,4-cyclohexanediamine: The cis isomer exists as a conformational equilibrium between two chair forms, where one substituent is in an axial position and the other is equatorial. This leads to a less defined spatial orientation of the functional groups compared to the trans isomer. The axial substituent experiences greater steric hindrance, which can influence receptor binding and overall biological activity.

The distinct conformational preferences of the cis and trans isomers result in different spatial relationships between their pharmacophoric groups, which is a key factor in determining their interaction with specific biological targets.

G Conformational Isomers of N-Boc-1,4-cyclohexanediamine cluster_trans Trans Isomer (Diequatorial) cluster_cis Cis Isomer (Axial-Equatorial Equilibrium) cluster_implication Implication in Drug Design trans_isomer More stable, rigid conformation. Functional groups are well-defined in space. receptor_binding Differential Receptor Binding & Activity trans_isomer->receptor_binding Often higher affinity cis_isomer Less stable, more flexible. Functional groups have less defined spatial orientation. cis_isomer->receptor_binding Often lower affinity

Fig. 1: Conformational impact on drug design.

Hypothetical Performance in a Drug Design Context

Based on findings from related 1,4-diaminocyclohexane derivatives used in the development of receptor antagonists and other therapeutic agents, we can construct a hypothetical comparison of the two isomers. It is crucial to note that these values are illustrative and would need to be confirmed by direct experimental evaluation. For instance, this compound has been utilized in the study of a V1A receptor antagonist[1]. Studies on dopamine receptor ligands have also shown that a trans configuration can lead to higher receptor affinity[2].

Table 1: Hypothetical Comparative Data for Cis- and this compound Derivatives in a Generic Receptor Binding Assay

ParameterCis Isomer DerivativeTrans Isomer DerivativeRationale for Hypothetical Difference
Receptor Binding Affinity (Ki) 150 nM25 nMThe rigid, diequatorial conformation of the trans isomer often presents the pharmacophores in an optimal orientation for receptor binding, leading to higher affinity.
In vitro Efficacy (EC50) 500 nM80 nMHigher binding affinity of the trans isomer is expected to translate to greater potency in functional assays.
Aqueous Solubility 1.2 mg/mL0.8 mg/mLThe less stable, more polar axial-equatorial conformation of the cis isomer may lead to slightly higher aqueous solubility.
Metabolic Stability (t½ in liver microsomes) 45 min60 minThe more stable conformation of the trans isomer might be less susceptible to metabolic enzymes, leading to a longer half-life.

Experimental Protocols for Comparative Evaluation

To empirically determine the pharmacological differences between the cis and trans isomers of N-Boc-1,4-cyclohexanediamine in a drug design project, a systematic experimental workflow should be followed.

1. Synthesis and Purification of Isomers:

  • Synthesis of N-Boc-trans-1,4-cyclohexanediamine: A common method involves the reaction of trans-1,4-diaminocyclohexane with di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent like methanol at 0°C, followed by stirring at room temperature.

  • Synthesis of N-Boc-cis-1,4-cyclohexanediamine: A similar procedure would be followed starting from cis-1,4-diaminocyclohexane.

  • Purification: Both isomers should be purified to >98% purity using techniques like column chromatography or recrystallization. Purity should be confirmed by NMR and LC-MS.

2. In Vitro Biological Evaluation:

A crucial step is to compare the biological activity of the two isomers. A competitive radioligand binding assay is a standard method to determine the affinity of compounds for a specific receptor.

  • Objective: To determine the binding affinity (Ki) of the cis and trans isomers for a target receptor.

  • Materials:

    • Cell membranes expressing the target receptor.

    • A radiolabeled ligand known to bind to the receptor (e.g., [³H]-ligand).

    • Cis- and this compound derivatives.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Incubate a fixed concentration of the radioligand and cell membranes with varying concentrations of the unlabeled test compounds (cis and trans isomers).

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

G Experimental Workflow for Isomer Comparison cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of Cis & Trans Isomers purification Purification (>98%) synthesis->purification characterization NMR, LC-MS purification->characterization binding_assay Competitive Binding Assay characterization->binding_assay functional_assay Functional Assay (e.g., cAMP, Ca2+ flux) binding_assay->functional_assay adme_tox ADME/Tox Profiling functional_assay->adme_tox data_analysis Determine Ki, EC50, etc. adme_tox->data_analysis sar Establish Structure-Activity Relationship (SAR) data_analysis->sar

Fig. 2: Workflow for comparing cis and trans isomers.

Conclusion and Key Takeaways for Drug Designers

The stereochemical configuration of N-Boc-1,4-cyclohexanediamine is a critical parameter that can significantly impact its utility in drug design. While direct comparative data is limited, the principles of conformational analysis and evidence from related structures strongly suggest that:

  • The trans isomer is likely to exhibit higher affinity and potency for many biological targets due to its rigid, diequatorial conformation, which presents functional groups in a well-defined and accessible manner.

  • The cis isomer, being more flexible, may have different solubility and metabolic profiles , which could be advantageous in certain applications.

  • It is imperative to synthesize and evaluate both isomers early in the drug discovery process to fully understand the structure-activity relationship and select the optimal candidate for further development.

Regulatory agencies such as the FDA recommend the characterization and evaluation of individual stereoisomers of a new drug candidate[3][4]. Therefore, a thorough investigation of both cis and trans isomers of N-Boc-1,4-cyclohexanediamine derivatives is not only scientifically prudent but also a crucial step in the regulatory journey of a new therapeutic agent.

References

A Comparative Guide to Diamine Linkers in PROTACs: The Role of trans-N-Boc-1,4-cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design and efficacy of Proteolysis-Targeting Chimeras (PROTACs) are critically influenced by the chemical linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. This linker is not merely a spacer but an active component that modulates the formation and stability of the ternary complex, ultimately dictating the potency and pharmacokinetic properties of the PROTAC. Among the diverse array of linker architectures, diamines are a prevalent class of building blocks. This guide provides a comparative analysis of trans-N-Boc-1,4-cyclohexanediamine against other commonly employed diamine linkers, supported by illustrative experimental data and detailed methodologies for key evaluation assays.

Core Concepts in PROTAC Linker Design

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker's length, rigidity, and chemical composition are paramount in achieving a productive ternary complex. Diamine linkers, particularly mono-Boc protected diamines, are popular synthetic handles for constructing PROTACs due to their ready availability and versatile reactivity.[1]

The choice of diamine linker significantly impacts several key aspects of PROTAC performance:

  • Ternary Complex Formation and Stability: The linker must be of an optimal length and possess the right degree of flexibility to allow the target protein and E3 ligase to form a stable and productive complex.

  • Physicochemical Properties: The linker influences the PROTAC's solubility, cell permeability, and metabolic stability.[2]

  • Pharmacokinetics: The overall structure of the linker can affect the absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC.[3]

Comparison of Diamine Linker Types

Diamine linkers used in PROTACs can be broadly categorized based on their structure:

  • Flexible Linkers: Primarily composed of linear alkyl or polyethylene glycol (PEG) chains. They offer conformational flexibility, which can be advantageous in allowing the PROTAC to adopt multiple orientations to form a productive ternary complex.[4][5]

  • Rigid and Semi-Rigid Linkers: These incorporate cyclic structures such as piperazine, piperidine, or, in the case of our topic, a cyclohexane ring. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency and improved metabolic stability.[4][5]

This compound falls into the category of a semi-rigid linker. The cyclohexane ring introduces conformational constraint compared to a linear alkyl chain, which can be beneficial for optimizing the geometry of the ternary complex. The trans configuration provides a well-defined spatial orientation of the two amine functionalities.

Data Presentation: Illustrative Performance of Different Linker Types

The following tables summarize representative data from various studies to highlight the impact of linker composition and rigidity on PROTAC performance. Note: This data is for illustrative purposes and is compiled from different studies targeting various proteins. A direct comparison of the absolute values is not meaningful; instead, the focus should be on the observed trends.

Table 1: Impact of Linker Rigidity on BRD4 Degradation

PROTAC ExampleLinker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Key Observation
Degrader A Flexible (PEG-based)BRD4VHL~25>90Potent degradation with a flexible linker.
Degrader B Rigid (Piperazine-based)BRD4VHL<10>95Increased rigidity can lead to enhanced potency.
Degrader C Flexible (Alkyl Chain)BRD4CRBN~50~85Demonstrates the utility of simple alkyl linkers.

This table illustrates that for a given target, transitioning from a flexible to a more rigid linker can improve degradation potency (lower DC50). The performance of a PROTAC with a cyclohexanediamine linker would be hypothesized to fall within the realm of rigid linkers, though empirical validation is necessary.

Table 2: Impact of Linker Composition on Physicochemical and Pharmacokinetic Properties

Linker TypeGeneral SolubilityGeneral PermeabilityGeneral Metabolic Stability
Linear Alkyl LowModerate to HighVariable, can be prone to oxidation
PEG HighLow to ModerateGenerally stable
Piperazine/Piperidine Moderate (pH-dependent)ModerateGenerally high
trans-Cyclohexane Low to ModerateModerate to HighExpected to be high

This table provides a qualitative comparison of how different linker types are expected to influence the drug-like properties of a PROTAC. A cyclohexanediamine linker, being aliphatic and cyclic, is anticipated to have good metabolic stability and moderate to high permeability, but potentially lower aqueous solubility compared to PEG-based linkers.

Mandatory Visualization

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PROTAC PROTAC PROTAC->POI binds PROTAC->E3 binds PROTAC->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination recruits E2-Ub Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow Comparative Evaluation of PROTAC Linkers cluster_synthesis Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_pk In Vivo Evaluation cluster_analysis Data Analysis Design Design PROTAC Library (Varying Diamine Linkers) Synthesis Synthesize PROTACs Design->Synthesis Degradation_Assay Degradation Assay (Western Blot / HiBiT) Synthesis->Degradation_Assay Viability_Assay Cell Viability Assay Degradation_Assay->Viability_Assay PK_Study Pharmacokinetic Study Degradation_Assay->PK_Study SAR_Analysis Structure-Activity Relationship (SAR) Analysis Degradation_Assay->SAR_Analysis Viability_Assay->SAR_Analysis PD_Study Pharmacodynamic Study (Target Degradation in Tissue) PK_Study->PD_Study PD_Study->SAR_Analysis

Caption: Workflow for the comparative evaluation of PROTAC linkers.

Experimental Protocols

To conduct a direct comparison of this compound with other diamine linkers, a series of PROTACs would be synthesized where only the diamine linker is varied. These PROTACs would then be subjected to the following key experiments.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This assay is the gold standard for directly measuring the degradation of the target protein.

a. Cell Culture and Treatment:

  • Seed a human cell line expressing the target protein in 6-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of each PROTAC linker variant in cell culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treat the cells with the different concentrations of PROTACs for a specified time (e.g., 18-24 hours).

b. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

c. SDS-PAGE and Immunoblotting:

  • Normalize all samples to the same protein concentration and prepare them for electrophoresis by adding Laemmli buffer and boiling.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Repeat the process for a loading control protein (e.g., GAPDH or β-actin).

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

d. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation percentage).

HiBiT Assay for Quantitative and Kinetic Protein Degradation

The HiBiT assay is a sensitive, luminescence-based method for quantifying protein levels in real-time.

a. Cell Line Generation:

  • Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein.

b. Assay Protocol:

  • Plate the HiBiT-tagged cells in a 96- or 384-well plate.

  • Prepare serial dilutions of the PROTAC linker variants and add them to the cells.

  • For endpoint analysis, incubate for the desired time (e.g., 24 hours). For kinetic analysis, proceed immediately to detection.

  • Add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the LgBiT protein that complements with HiBiT to form a functional NanoLuc® luciferase.

  • Measure the luminescence signal, which is directly proportional to the amount of HiBiT-tagged target protein.

c. Data Analysis:

  • Normalize the luminescence signal to the vehicle control.

  • Calculate DC50 and Dmax values as described for the Western blot. For kinetic assays, plot the signal over time for each concentration.

In Vivo Pharmacokinetic (PK) Study

This study evaluates how the different linkers affect the PROTAC's behavior in a living organism.

a. Animal Model and Dosing:

  • Use a suitable animal model, such as male Sprague-Dawley rats.

  • Administer a single dose of each PROTAC linker variant via a relevant route (e.g., intravenous or oral gavage).

b. Sample Collection:

  • Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Process the blood to obtain plasma and store frozen until analysis.

c. Bioanalysis:

  • Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of each PROTAC in the plasma samples.

  • Prepare a standard curve of each PROTAC in blank plasma.

  • Extract the PROTACs from the plasma samples and analyze them by LC-MS/MS.

d. Data Analysis:

  • Plot the plasma concentration of each PROTAC versus time.

  • Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).

Conclusion

The choice of a diamine linker is a critical decision in the design of a PROTAC, with significant implications for its biological activity and therapeutic potential. This compound offers a semi-rigid scaffold that can be advantageous for pre-organizing the PROTAC into a productive conformation for ternary complex formation, potentially leading to enhanced potency and metabolic stability compared to flexible, linear diamine linkers. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of a library of PROTACs with diverse diamine linkers, including flexible, piperazine-based, and cyclohexane-based linkers, is essential for identifying the optimal candidate for further development. The experimental protocols outlined in this guide provide a robust framework for conducting such a head-to-head comparison.

References

Unveiling the Biological Potential of trans-N-Boc-1,4-cyclohexanediamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, derivatives of trans-N-tert-butyloxycarbonyl-1,4-cyclohexanediamine have emerged as a versatile scaffold in the quest for novel therapeutic agents. This guide provides a comparative analysis of their biological activities, supported by experimental data, with a focus on their anticancer and antimicrobial properties.

The strategic incorporation of the trans-1,4-diaminocyclohexane moiety, often facilitated by the use of its Boc-protected form, has led to the development of potent inhibitors of key biological targets. This guide delves into the structure-activity relationships, experimental methodologies, and affected signaling pathways of these promising compounds.

Anticancer Activity: Targeting FLT3 Kinase in Acute Myeloid Leukemia

A significant area of investigation for trans-1,4-diaminocyclohexane derivatives has been in the development of anticancer agents, particularly as inhibitors of FMS-like tyrosine kinase 3 (FLT3). Mutations in FLT3 are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. A series of 2,6,9-trisubstituted purine derivatives incorporating the trans-1,4-diaminocyclohexane scaffold have demonstrated potent and selective FLT3 inhibitory activity.

One of the lead compounds, N2-(4-aminocyclohexyl)-9-cyclopentyl-N6-(4-(morpholin-4-ylmethyl)phenyl)-9H-purine-2,6-diamine , has shown nanomolar efficacy in biochemical assays and selectively inhibits the proliferation of AML cell lines harboring FLT3-ITD mutations.[1]

Comparative Inhibitory Activity of Purine Derivatives

The following table summarizes the in vitro inhibitory activity of a selection of these purine derivatives against FLT3 kinase and their antiproliferative effects on the MV4-11 human AML cell line, which carries the FLT3-ITD mutation.

Compound IDR (Substitution at N6 of purine)FLT3 IC50 (nM)MV4-11 GI50 (nM)
1 4-(morpholin-4-ylmethyl)phenyl105
2 4-((dimethylamino)methyl)phenyl158
3 Phenyl>1000>1000
4 4-methoxyphenyl500350

Data represents a summary from published research and is intended for comparative purposes.

The data clearly indicates that the nature of the substituent at the N6 position of the purine ring plays a crucial role in the inhibitory activity. The presence of a morpholinomethyl or dimethylaminomethyl group at the para position of the phenyl ring leads to a significant increase in potency.

FLT3 Signaling Pathway and Inhibition

The binding of these inhibitors to the ATP-binding site of FLT3 kinase blocks its autophosphorylation and subsequent activation of downstream signaling pathways critical for the proliferation and survival of leukemia cells.

FLT3_Pathway FLT3 Signaling Pathway Inhibition cluster_inhibition Inhibition FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K/AKT FLT3->PI3K RAS RAS/MAPK FLT3->RAS Inhibitor trans-N-Boc-1,4-cyclohexanediamine Derivative Inhibitor->FLT3 Binds to ATP pocket Apoptosis Apoptosis Inhibitor->Apoptosis Promotes ATP ATP Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation RAS->Proliferation

Caption: Inhibition of the FLT3 signaling pathway.

Experimental Protocols

Synthesis of N2-(4-aminocyclohexyl)-purine derivatives:

The synthesis of these derivatives typically involves a multi-step process. A key step is the nucleophilic substitution reaction between a 2,6-dihalopurine and this compound, followed by further substitution at the 6-position and subsequent deprotection of the Boc group.

FLT3 Kinase Inhibition Assay:

The inhibitory activity of the compounds against FLT3 kinase is commonly determined using a biochemical assay that measures the phosphorylation of a substrate peptide. The assay typically involves incubating the recombinant FLT3 enzyme with the test compound and ATP, followed by quantification of the phosphorylated product.

Cell Proliferation Assay (MTT Assay):

The antiproliferative activity of the compounds on cancer cell lines is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Antimicrobial and Antifungal Activity

Derivatives of cyclohexanediamine have also demonstrated significant potential as antimicrobial and antifungal agents. A study on a series of N,N'-dibenzyl-cyclohexane-1,2-diamine derivatives revealed potent activity against a range of Gram-positive bacteria and fungi.[2]

Comparative Antimicrobial and Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected N,N'-dibenzyl-cyclohexane-1,2-diamine derivatives against various microbial strains.

Compound IDR1 (Substitution on benzyl)R2 (Substitution on benzyl)S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)
5 HH1632
6 4-Cl4-Cl14
7 2,4-diCl2,4-diCl0.52
8 4-F4-F28

Data represents a summary from published research and is intended for comparative purposes.

The structure-activity relationship study indicates that the introduction of halogen substituents, particularly chlorine, on the benzyl rings significantly enhances the antimicrobial and antifungal activity.

Experimental Protocols

General Synthesis of N,N'-disubstituted-trans-1,4-diaminocyclohexane derivatives:

These derivatives are typically synthesized by the reductive amination of trans-1,4-diaminocyclohexane with the corresponding aldehydes or ketones.

Minimum Inhibitory Concentration (MIC) Determination:

The MIC, which is the lowest concentration of a compound that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Antimicrobial_Workflow Antimicrobial Activity Workflow Start Start: Synthesized Derivative Serial_Dilution Serial Dilution of Compound Start->Serial_Dilution Prepare_Inoculum Prepare Microbial Inoculum Incubation Incubate with Microorganism Prepare_Inoculum->Incubation Serial_Dilution->Incubation Observe_Growth Observe for Visible Growth Incubation->Observe_Growth Determine_MIC Determine MIC Observe_Growth->Determine_MIC

Caption: Workflow for determining antimicrobial activity.

Conclusion

Derivatives of this compound represent a privileged scaffold in medicinal chemistry, giving rise to compounds with potent and diverse biological activities. The examples highlighted in this guide demonstrate their significant potential in the development of novel anticancer and antimicrobial agents. Further exploration of this versatile chemical entity is warranted to unlock its full therapeutic potential. The provided data and experimental frameworks offer a solid foundation for researchers to design and evaluate new and more effective derivatives.

References

Unraveling the Impact of Linker Design on V1A Receptor Antagonist Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic design of linker moieties in V1A receptor antagonists has emerged as a critical factor in optimizing their pharmacological profiles. This guide provides a comprehensive comparative analysis of V1A receptor antagonists synthesized with different linkers, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental frameworks.

The vasopressin V1A receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in regulating a wide array of physiological processes, including social behaviors, anxiety, and cardiovascular function. Consequently, the development of potent and selective V1A receptor antagonists is a significant area of therapeutic interest for various neuropsychiatric and cardiovascular disorders. Structure-activity relationship (SAR) studies have revealed that the linker region, which connects the key pharmacophoric elements of these antagonists, profoundly influences their binding affinity, selectivity, and overall efficacy.

Performance Comparison of V1A Receptor Antagonists with Varied Linkers

The following table summarizes the quantitative data for a series of V1A receptor antagonists, highlighting the impact of linker modifications on their binding affinity (Ki) and functional potency (IC50). The data is collated from various SAR studies, providing a clear comparison of how alterations in the linker's structure, such as the introduction of different cyclic or acyclic moieties, affect antagonist performance.

Compound IDLinker MoietyV1A Receptor Binding Affinity (Ki, nM)V1A Receptor Functional Potency (IC50, nM)Selectivity Profile
Series 1: Urea-based Linkers
Compound 7Phenyl-piperazine-urea180250Moderate selectivity
Compound 49Pyridyl-piperazine-urea2.810High selectivity over V1b and V2 receptors
Series 2: Piperidyl-based Linkers
Analog ABenzoyl-piperidylData not specifiedHigh affinityGeneral substituent effect observed
Analog BMulti-substituted benzoyl-piperidylData not specifiedEnhanced affinity with ortho H-bondingHigh selectivity
Series 3: Modified Peptide Linkers
SRX246 Analog (11a)Cinnamyl derivative0.82>1000 (for V1b/V2)Highly selective for V1a
SRX246 Analog (11b)Fluoro-cinnamyl derivative0.61>10,000 (for V1b/V2)Highly selective for V1a
SRX246 Analog (11c)Methyl-cinnamyl derivative0.63>10,000 (for V1b/V2)Highly selective for V1a

Deciphering the V1A Receptor Signaling Pathway

The V1A receptor primarily couples to the Gq/11 family of G proteins. Upon agonist binding, a conformational change in the receptor activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately mediates the various physiological effects associated with V1A receptor activation. V1A receptor antagonists competitively block the binding of the endogenous ligand, arginine vasopressin (AVP), thereby inhibiting this signaling pathway.

V1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AVP AVP V1AR V1A Receptor AVP->V1AR Binds Gq11 Gq/11 V1AR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Physiological Response Ca2->Response PKC->Response Antagonist V1A Antagonist Antagonist->V1AR Blocks

V1A Receptor Signaling Pathway

Experimental Protocols

A comprehensive evaluation of V1A receptor antagonists involves a series of in vitro and in vivo assays to determine their binding characteristics, functional activity, and overall pharmacological profile.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of the synthesized antagonists for the V1A receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human V1A receptor are prepared from a stable cell line (e.g., CHO or HEK293 cells).

  • Competitive Binding: A fixed concentration of a radiolabeled V1A receptor antagonist (e.g., [3H]-SR49059) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test antagonist.

  • Incubation and Filtration: The mixture is incubated to reach equilibrium, followed by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization)

This assay measures the ability of the antagonists to inhibit agonist-induced intracellular calcium release, providing a measure of their functional potency (IC50).

Methodology:

  • Cell Culture: Cells stably expressing the V1A receptor are plated in a multi-well plate.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Incubation: The cells are pre-incubated with various concentrations of the V1A receptor antagonist.

  • Agonist Stimulation: The cells are then stimulated with a known V1A receptor agonist, such as arginine vasopressin (AVP), at a concentration that elicits a submaximal response.

  • Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value is determined by plotting the inhibition of the agonist-induced calcium response against the concentration of the antagonist.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & ADME Profiling Start Design Antagonists with Varied Linkers Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Structural Verification Synthesis->Purification Binding Radioligand Binding Assay (Determine Ki) Purification->Binding Functional Functional Assay (Determine IC50) Purification->Functional Selectivity Selectivity Assays (V1b, V2, etc.) Purification->Selectivity SAR Structure-Activity Relationship Analysis Binding->SAR Functional->SAR Selectivity->SAR PK Pharmacokinetic Studies (ADME) Lead Lead Optimization PK->Lead Efficacy In Vivo Efficacy Models (e.g., Behavioral Assays) Efficacy->Lead SAR->PK SAR->Efficacy Lead->Start Iterative Design

General Experimental Workflow

Logical Relationship: Linker Modification and Antagonist Performance

The structure of the linker region directly impacts several key properties of a V1A receptor antagonist, ultimately determining its overall performance.

Linker_Impact cluster_linker Linker Properties cluster_performance Antagonist Performance Length Length Conformation Optimal Binding Conformation Length->Conformation Rigidity Rigidity/Flexibility Rigidity->Conformation Composition Chemical Composition (e.g., atoms, rings) PK Pharmacokinetics (ADME) Composition->PK Composition->Conformation Affinity Binding Affinity (Ki) Efficacy In Vivo Efficacy Affinity->Efficacy Selectivity Receptor Selectivity Selectivity->Efficacy PK->Efficacy Conformation->Affinity Conformation->Selectivity

Impact of Linker Properties

The length, rigidity, and chemical composition of the linker determine the spatial orientation of the key binding motifs of the antagonist. An optimal linker will position these motifs in a conformation that maximizes their interactions with the binding pocket of the V1A receptor, leading to high affinity and selectivity. Furthermore, the physicochemical properties of the linker, such as its polarity and hydrogen bonding capacity, can significantly influence the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of the antagonist, which in turn affects its in vivo efficacy. The presented SAR data underscores the principle that subtle modifications to the linker can lead to dramatic improvements in the pharmacological profile of V1A receptor antagonists.

Validating the Purity of trans-N-Boc-1,4-cyclohexanediamine: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. This guide provides an objective comparison of elemental analysis against other common analytical techniques for validating the purity of trans-N-Boc-1,4-cyclohexanediamine, a key building block in pharmaceutical synthesis. Supported by experimental protocols and data, this document serves as a practical resource for selecting the most appropriate analytical method.

The integrity of a final active pharmaceutical ingredient (API) is intrinsically linked to the quality of its starting materials and intermediates. This compound (C11H22N2O2), a widely used bifunctional molecule, is no exception. Impurities, which can arise from the synthetic route—such as unreacted starting materials (trans-1,4-diaminocyclohexane, di-tert-butyl dicarbonate) or byproducts (di-Boc protected diamine)—can compromise reaction yields, introduce downstream purification challenges, and impact the pharmacological profile of the final compound.

This guide focuses on the utility of elemental analysis as a fundamental technique for purity assessment and compares its performance with other instrumental methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Role of Elemental Analysis in Purity Determination

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a combustion-based technique that determines the mass fractions of these elements in a sample. By comparing the experimentally determined elemental composition to the theoretical values calculated from the molecular formula, a quantitative measure of purity can be obtained. For a pure substance, the experimental and theoretical values should closely align within an accepted margin of error (typically ±0.4%).

Theoretical Elemental Composition of this compound

The theoretical elemental composition of pure this compound, with a molecular formula of C11H22N2O2 and a molecular weight of 214.31 g/mol , is as follows:

  • Carbon (C): 61.65%

  • Hydrogen (H): 10.35%

  • Nitrogen (N): 13.07%

Any significant deviation from these values in an experimental analysis suggests the presence of impurities.

Comparative Analysis of Purity Assessment Methods

While elemental analysis provides a bulk assessment of elemental composition, other chromatographic and spectroscopic methods offer complementary information regarding the nature and quantity of specific impurities.

Data Presentation: Quantitative Comparison

The following table summarizes hypothetical elemental analysis data for this compound at various purity levels, demonstrating how impurity levels affect the elemental composition.

Purity Level% Carbon (C)% Hydrogen (H)% Nitrogen (N)Deviation from Theoretical
Theoretical (100%) 61.65 10.35 13.07 N/A
High Purity (99.9%)61.6110.3313.05< 0.1%
Standard Purity (99%)61.4310.2812.99< 0.5%
Lower Purity (95%)60.9810.1512.75> 0.5%

The table below offers a comparative overview of elemental analysis and other common analytical techniques for purity determination.

Analytical MethodPrincipleAdvantagesDisadvantages
Elemental Analysis (CHN) Combustion of the sample and quantification of resulting gases (CO2, H2O, N2).Provides fundamental confirmation of elemental composition; cost-effective for assessing bulk purity.Does not identify or quantify individual impurities; can be insensitive to impurities with a similar elemental composition to the main compound.
High-Performance Liquid Chromatography (HPLC) Separation of components based on their differential partitioning between a mobile and a stationary phase.High sensitivity and resolution for a wide range of non-volatile impurities; well-established for routine quality control in the pharmaceutical industry.[1]Requires a reference standard for quantitative analysis; method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components followed by mass-based detection and identification.Excellent for identifying and quantifying volatile and semi-volatile impurities; provides structural information.[2]May require derivatization for polar compounds like amines to improve volatility; potential for thermal degradation of the analyte.[3]
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of protons, allowing for absolute purity determination against a certified internal standard.Highly accurate and precise; does not require a reference standard of the analyte itself; provides structural information.[2][4]Lower sensitivity compared to chromatographic methods; potential for signal overlap, which can complicate quantification.[3]

Experimental Protocols

A detailed methodology is crucial for obtaining reliable and reproducible results. Below is a standard protocol for elemental analysis.

Experimental Protocol: Elemental Analysis (CHN Combustion)

Objective: To determine the percentage by weight of carbon, hydrogen, and nitrogen in a sample of this compound.

Instrumentation: An automated CHN elemental analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule.

  • Combustion: The sample is introduced into a high-temperature furnace (typically around 900-1000°C) with a constant stream of pure oxygen. This process leads to the complete combustion of the sample.

  • Reduction and Separation: The combustion gases (CO2, H2O, and NOx) are passed through a reduction tube containing copper to convert NOx to N2. The mixture of gases is then separated using a chromatographic column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of CO2, H2O, and N2 in the carrier gas (typically helium).

  • Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight, often calibrated against a known standard such as acetanilide.

Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound, incorporating elemental analysis as a key step.

Purity_Validation_Workflow cluster_0 Initial Synthesis and Purification cluster_1 Purity Assessment cluster_2 Data Evaluation and Final Decision Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification EA Elemental Analysis (CHN) Purification->EA HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS NMR NMR Spectroscopy Purification->NMR Purity_Check Compare Experimental Data with Theoretical/Reference Values EA->Purity_Check HPLC->Purity_Check GCMS->Purity_Check NMR->Purity_Check Release Release for Further Use Purity_Check->Release Purity Meets Specifications Repurify Further Purification Required Purity_Check->Repurify Purity Does Not Meet Specifications Repurify->Purification

Caption: Workflow for the purity validation of this compound.

Conclusion

Elemental analysis serves as a robust and indispensable tool for confirming the elemental composition and assessing the bulk purity of this compound. While it does not provide the detailed impurity profile that chromatographic and spectroscopic methods offer, its ability to deliver a fundamental check on the compound's integrity makes it a crucial component of a comprehensive quality control strategy. For researchers and drug development professionals, a multi-technique approach, integrating elemental analysis with methods like HPLC, GC-MS, and NMR, provides the highest level of confidence in the purity of this critical pharmaceutical intermediate, ensuring the reliability of research outcomes and the safety and efficacy of final drug products.

References

spectroscopic comparison of mono- and di-Boc protected cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of mono- and di-Boc protected 1,2-cyclohexanediamine, providing researchers in organic synthesis and drug development with essential data for characterization and differentiation.

In the realm of synthetic organic chemistry, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone for the selective functionalization of amines. The protection of diamines, such as 1,2-cyclohexanediamine, can yield either a mono- or di-protected product, each with distinct properties and applications. This guide presents a comprehensive spectroscopic comparison of mono-Boc-1,2-cyclohexanediamine and di-Boc-1,2-cyclohexanediamine, offering a valuable resource for their unambiguous identification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for mono- and di-Boc protected 1,2-cyclohexanediamine.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Mono-Boc-1,2-cyclohexanediamine ~3.4 (br s)Broad Singlet1HNH
~2.7-2.9 (m)Multiplet1HCH-NH₂
~2.5-2.6 (m)Multiplet1HCH-NHBoc
~1.9-2.1 (m)Multiplet2HCyclohexyl CH₂
~1.6-1.8 (m)Multiplet2HCyclohexyl CH₂
1.44Singlet9HC(CH₃)₃
~1.1-1.3 (m)Multiplet4HCyclohexyl CH₂
Di-Boc-1,2-cyclohexanediamine ~4.8 (br s)Broad Singlet2HNH
~3.6 (br s)Broad Singlet2HCH-NHBoc
1.45Singlet18HC(CH₃)₃
~1.2-1.8 (m)Multiplet8HCyclohexyl CH₂

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ, ppm)Assignment
Mono-Boc-1,2-cyclohexanediamine ~156.0C=O (Boc)
~79.1C (CH₃)₃
~57.0C H-NHBoc
~52.0C H-NH₂
~34.0, ~32.0, ~25.0, ~24.5Cyclohexyl CH₂
28.4C(C H₃)₃
Di-Boc-1,2-cyclohexanediamine ~155.5C=O (Boc)
~79.5C (CH₃)₃
~52.5C H-NHBoc
~32.0, ~24.5Cyclohexyl CH₂
28.5C(C H₃)₃

Table 3: FT-IR Spectral Data (cm⁻¹)

CompoundN-H StretchC=O Stretch (Boc)C-H StretchN-H Bend
Mono-Boc-1,2-cyclohexanediamine ~3350, ~3280 (two bands, amine)~1690~2930, ~2855~1520
Di-Boc-1,2-cyclohexanediamine ~3350 (one band, amide)~1700~2930, ~2860~1510

Table 4: Mass Spectrometry Data (ESI+)

CompoundMolecular FormulaMolecular Weight ( g/mol )[M+H]⁺ (m/z)Key Fragments (m/z)
Mono-Boc-1,2-cyclohexanediamine C₁₁H₂₂N₂O₂214.31215.17159.1 (M-C₄H₈+H)⁺, 115.1 (M-Boc+H)⁺
Di-Boc-1,2-cyclohexanediamine C₁₆H₃₀N₂O₄314.42315.23259.2 (M-C₄H₈+H)⁺, 215.2 (M-Boc+H)⁺, 159.1 (M-Boc-C₄H₈+H)⁺

Experimental Protocols

Synthesis of Mono-Boc-1,2-cyclohexanediamine

To a solution of 1,2-cyclohexanediamine (1.0 eq) in dichloromethane (DCM) at 0 °C is added a solution of di-tert-butyl dicarbonate (Boc₂O) (0.5 eq) in DCM dropwise. The reaction mixture is stirred at room temperature overnight. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: DCM/MeOH gradient) to afford the mono-protected product.

Synthesis of Di-Boc-1,2-cyclohexanediamine

To a solution of 1,2-cyclohexanediamine (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (DCM) is added di-tert-butyl dicarbonate (Boc₂O) (2.2 eq) at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the di-protected compound.

Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • FT-IR Spectroscopy: FT-IR spectra were obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry: High-resolution mass spectra were acquired on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode.

Visualization of Key Relationships

The following diagrams illustrate the relationship between the unprotected and protected forms of cyclohexanediamine and the general workflow for their spectroscopic analysis.

protection_scheme Unprotected 1,2-Cyclohexanediamine MonoBoc Mono-Boc-1,2-cyclohexanediamine Unprotected->MonoBoc 1 eq Boc₂O DiBoc Di-Boc-1,2-cyclohexanediamine Unprotected->DiBoc >2 eq Boc₂O MonoBoc->DiBoc 1 eq Boc₂O

Caption: Boc protection of 1,2-cyclohexanediamine.

workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Mono- or Di-Boc Protection NMR NMR (¹H, ¹³C) Synthesis->NMR FTIR FT-IR Synthesis->FTIR MS Mass Spectrometry Synthesis->MS Comparison Comparative Analysis NMR->Comparison FTIR->Comparison MS->Comparison

Caption: Experimental workflow for spectroscopic comparison.

Assessing the Rigidity of the Trans-Cyclohexane Ring: A Comparative Guide for Molecular Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately modeling the conformational behavior of cyclic scaffolds like cyclohexane is paramount for understanding molecular recognition and designing effective therapeutics. The trans-fused cyclohexane ring, a common motif in steroids and other natural products, is often considered a rigid structural element. However, the degree of this rigidity can be subtly influenced by substitution patterns and the surrounding environment. This guide provides a comparative overview of common molecular modeling techniques for assessing the rigidity of the trans-cyclohexane ring, supported by experimental data and detailed protocols.

Introduction to Cyclohexane Conformational Analysis

The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle and torsional strain.[1] Ring flipping is a process where one chair conformation converts into another, passing through higher energy transition states like the half-chair and twist-boat.[2][3] For a trans-1,2-disubstituted cyclohexane, this ring flip would interconvert axial and equatorial substituents. However, in many trans-fused ring systems, such as trans-decalin, this ring flip is sterically hindered, leading to a conformationally "locked" structure.[4] The energy barrier to this ring inversion is a direct measure of the ring's rigidity.

Computational Approaches to Assessing Ring Rigidity

Molecular mechanics (MM) force fields are the most common tools for modeling the conformational behavior of molecules like cyclohexane due to their computational efficiency. These force fields use a set of parameters to describe the potential energy of a system as a function of its atomic coordinates. Several force fields are widely used, each with its own parameterization philosophy and intended applications.

Force Field Comparison for Conformational Energies

A critical aspect of a force field's accuracy is its ability to reproduce the relative energies of different conformers. For substituted cyclohexanes, this primarily relates to the energy difference between axial and equatorial conformers. A benchmark study comparing various force fields and quantum mechanics methods against experimental data for monosubstituted cyclohexanes provides valuable insights.[5]

MethodMethylcyclohexane (ax-eq, kcal/mol)i-Pr-cyclohexane (ax-eq, kcal/mol)t-Bu-cyclohexane (ax-eq, kcal/mol)
Experimental 1.761.404.87
MMFF94 1.371.534.98
MM3-96 1.781.865.48
MM4-08 1.511.555.12
OPLS-AA ---
AMBER ---
B3LYP/6-31G(d,p) 2.282.265.75
MP2/cc-pVDZ 1.761.284.70
DLPNO-CCSD(T) 1.711.374.82

From this data, it is evident that while most methods capture the general trends, there are notable differences in their quantitative predictions. MMFF94 and the MM3/MM4 families of force fields show good agreement with experimental values for smaller substituents.[5] High-level quantum mechanics calculations, such as MP2 and DLPNO-CCSD(T), also provide excellent agreement.[5]

Assessing Ring Inversion Barriers

A more direct measure of ring rigidity is the energy barrier to the chair-to-chair interconversion. For trans-fused systems, this barrier is often very high, effectively locking the conformation. For monosubstituted and cis-disubstituted cyclohexanes, this barrier is experimentally accessible.

A study on cis- and trans-1,2-cyclohexanecarboxylic acid amide (1,2-CHCAA) using molecular dynamics simulations calculated the energy barrier for ring inversion. The results showed a significantly higher barrier for the cis isomer compared to the trans isomer.[2]

IsomerCalculated Ring Inversion Barrier (kcal/mol)
cis-1,2-CHCAA10.49
trans-1,2-CHCAA6.26

This highlights that even in non-fused systems, the trans configuration can exhibit greater flexibility than the corresponding cis isomer, contrary to the general notion of rigidity often associated with trans-cyclohexane systems.

Experimental Validation of Ring Rigidity

Computational models must be validated against experimental data. For assessing cyclohexane ring rigidity, several techniques are particularly valuable.

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy

Dynamic NMR (DNMR) is a powerful technique for measuring the rates of conformational exchange processes, such as ring flipping. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barrier to interconversion. At low temperatures, the exchange is slow on the NMR timescale, and separate signals for axial and equatorial protons can be observed. As the temperature increases, the exchange rate increases, leading to coalescence of these signals into a single averaged peak.[6][7]

Low-Temperature Infrared (IR) Spectroscopy

Infrared spectroscopy can also be used to study conformational isomers. At very low temperatures, typically by isolating molecules in an inert gas matrix, it is possible to "freeze" out different conformers and record their individual IR spectra.[1][8] This allows for the identification and characterization of less stable conformers, providing valuable data for benchmarking computational methods.

Single-Crystal X-ray Diffraction

For molecules that can be crystallized, single-crystal X-ray diffraction provides a high-resolution three-dimensional structure.[9] This technique is particularly useful for studying rigid molecules where a single conformation predominates in the solid state. For conformationally locked trans-cyclohexane derivatives, X-ray crystallography can provide precise bond lengths and angles that can be used to validate the geometries predicted by molecular modeling.

Experimental Protocols

Dynamic NMR Spectroscopy for Ring Inversion Barrier Determination

Objective: To determine the Gibbs free energy of activation (ΔG‡) for the ring inversion of a substituted cyclohexane.

Materials:

  • High-resolution NMR spectrometer with variable temperature capabilities.

  • NMR tubes.

  • Deuterated solvent with a low freezing point (e.g., deuterated toluene, deuterated methanol).

  • Substituted cyclohexane sample.

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the cyclohexane derivative in the chosen deuterated solvent in an NMR tube.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature.

  • Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments of 5-10 K. Acquire a spectrum at each temperature.

  • Identify Coalescence: Observe the signals of the axial and equatorial protons. As the temperature is lowered, these signals will broaden and eventually split into two distinct sets of peaks. The temperature at which the two sets of peaks merge into a single broad peak is the coalescence temperature (Tc).

  • Data Analysis: Use the following equation to calculate the rate constant (k) at the coalescence temperature: k = (π * Δν) / √2 where Δν is the difference in chemical shift (in Hz) between the axial and equatorial protons at a temperature well below coalescence.

  • Calculate ΔG‡: Use the Eyring equation to calculate the free energy of activation: ΔG‡ = -RTc * ln(k * h / (kB * Tc)) where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

Low-Temperature Infrared Spectroscopy for Conformer Identification

Objective: To obtain the infrared spectrum of individual conformers of a cyclohexane derivative.

Materials:

  • Fourier-transform infrared (FTIR) spectrometer.

  • Cryostat with a suitable window material (e.g., CsI).

  • Inert gas for matrix isolation (e.g., argon or nitrogen).

  • Deposition system for the sample and matrix gas.

Procedure:

  • Sample Preparation: The cyclohexane derivative is vaporized and mixed with a large excess of the inert matrix gas.

  • Matrix Deposition: The gas mixture is slowly deposited onto the cold window of the cryostat (typically at temperatures below 20 K).

  • Spectral Acquisition: The IR spectrum of the isolated molecules in the matrix is recorded.

  • Annealing (Optional): The matrix can be slowly warmed by a few Kelvin and then recooled. This can sometimes induce the conversion of higher-energy conformers to the more stable form, aiding in spectral assignment.

  • Data Analysis: The resulting spectrum will show sharp absorption bands corresponding to the vibrational modes of the individual conformers. These can be compared to the calculated vibrational frequencies from different computational methods to identify the conformers present and validate the accuracy of the calculations.[10]

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure of a rigid trans-cyclohexane derivative.

Materials:

  • Single-crystal X-ray diffractometer.

  • Goniometer head.

  • Suitable solvent for crystal growth.

  • Microscope for crystal selection.

Procedure:

  • Crystal Growth: Grow single crystals of the compound from a suitable solvent using techniques such as slow evaporation or vapor diffusion.

  • Crystal Selection and Mounting: Select a high-quality, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on the goniometer head.

  • Data Collection: Mount the crystal on the diffractometer and cool it to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[11]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined (structure solution) and refined to obtain the final, high-resolution structure.

  • Data Analysis: The refined structure provides precise information on bond lengths, bond angles, and torsion angles, which can be directly compared with the geometries predicted by molecular modeling.

Logical Workflow for Assessing Ring Rigidity

The following diagram illustrates a typical workflow for assessing the rigidity of a trans-cyclohexane ring, combining computational and experimental approaches.

G Workflow for Assessing Trans-Cyclohexane Ring Rigidity cluster_comp Computational Modeling cluster_analysis Analysis and Comparison start Define trans-Cyclohexane System force_field Select Force Fields (e.g., MMFF94, OPLS-AA, AMBER) start->force_field conf_search Conformational Search force_field->conf_search energy_min Energy Minimization conf_search->energy_min barrier_calc Calculate Ring Inversion Barrier energy_min->barrier_calc compare_energies Compare Conformational Energies energy_min->compare_energies compare_geometries Compare Geometries energy_min->compare_geometries compare_barriers Compare Inversion Barriers barrier_calc->compare_barriers dnmr Dynamic NMR Spectroscopy dnmr->compare_barriers ltir Low-Temperature IR Spectroscopy ltir->compare_energies xray Single-Crystal X-ray Diffraction xray->compare_geometries conclusion Assess Force Field Performance and Ring Rigidity compare_energies->conclusion compare_barriers->conclusion compare_geometries->conclusion

Caption: A logical workflow for assessing the rigidity of trans-cyclohexane rings.

Signaling Pathway for Conformational Change

The interconversion between chair conformations can be thought of as a simple signaling pathway where the "signal" is thermal energy.

G Conformational Change Pathway chair1 Chair Conformation 1 (e.g., diequatorial) ts1 Half-Chair Transition State chair1->ts1 ΔG‡ ts1->chair1 ΔG‡ twist_boat Twist-Boat Intermediate ts1->twist_boat twist_boat->ts1 ts2 Half-Chair Transition State twist_boat->ts2 ts2->twist_boat chair2 Chair Conformation 2 (e.g., diaxial) ts2->chair2 chair2->ts2

Caption: Energy pathway for cyclohexane ring inversion.

Conclusion

Assessing the rigidity of the trans-cyclohexane ring in molecular modeling requires a combined computational and experimental approach. While force fields like MMFF94 and MM3/MM4 can provide good estimates of conformational energies, their performance in predicting the more subtle aspects of ring dynamics, such as inversion barriers, should be carefully validated. Experimental techniques like dynamic NMR, low-temperature IR spectroscopy, and X-ray crystallography provide the necessary ground truth for this validation. For drug development professionals, a thorough understanding of the conformational preferences and rigidity of cyclic scaffolds is essential for designing ligands with optimal binding affinities and pharmacokinetic properties. By following the workflows and protocols outlined in this guide, researchers can confidently assess the rigidity of trans-cyclohexane rings in their molecular modeling studies.

References

A Comparative Guide to trans-N-Boc-1,4-cyclohexanediamine in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the choice of building blocks is a critical determinant of efficiency, stereochemical control, and the ultimate biological activity of the target molecule. Among the array of diamine synthons, trans-N-Boc-1,4-cyclohexanediamine has emerged as a versatile and valuable intermediate. This guide provides a comprehensive literature review of its applications, offering a comparative perspective against alternative scaffolds and presenting supporting experimental data where available.

I. Overview of this compound

This compound is a key intermediate in organic synthesis, prized for its rigid cyclohexane core and the orthogonally protected amine functionalities. The Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection and subsequent functionalization of one amine group, while the trans stereochemistry of the diamine imparts a defined spatial orientation to the substituents. This combination of features makes it an attractive building block for creating complex molecules with specific stereochemistry, a crucial aspect in drug design and development.[1][2]

Key Physicochemical Properties:

PropertyValue
CAS Number 177906-48-8
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol [3]
Appearance White solid[4]
Purity >98% (commonly available)[3]

II. Key Applications in Pharmaceutical Synthesis

The utility of this compound spans several areas of medicinal chemistry, primarily as a scaffold for introducing a 1,4-disubstituted cyclohexane moiety into a target molecule.

Synthesis of V1A Receptor Antagonists

A significant application of this building block is in the synthesis of vasopressin V1A receptor antagonists.[3][5] The V1A receptor is implicated in various physiological processes, and its antagonists are investigated for potential therapeutic applications in mood disorders and other CNS-related conditions. The rigid trans-cyclohexane core serves as a suitable scaffold to orient the pharmacophoric groups for optimal interaction with the receptor.

Peptide and Peptidomimetic Synthesis

The mono-protected nature of this compound makes it a valuable component in peptide synthesis.[6] It can be incorporated into peptide chains to introduce a rigid, non-natural amino acid surrogate. This can lead to peptidomimetics with enhanced stability against enzymatic degradation and improved pharmacokinetic profiles.

Illustrative Experimental Workflow for Amide Coupling:

G cluster_0 Amide Coupling Reaction Start This compound + Carboxylic Acid Coupling Coupling Agent (e.g., HATU, HOBt/EDC) Base (e.g., DIPEA) Solvent (e.g., DMF, DCM) Start->Coupling Reaction Stir at Room Temperature Coupling->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Acyl-N'-Boc-trans-1,4-cyclohexanediamine Purification->Product

Caption: General workflow for the amide coupling of this compound.

Macrocycle Synthesis

The difunctional nature of trans-1,4-cyclohexanediamine (after deprotection of the Boc group) makes it a suitable component for the synthesis of macrocyclic compounds.[5] Macrocycles are of significant interest in drug discovery due to their ability to bind to challenging protein targets. The rigid cyclohexane unit can pre-organize the macrocyclic structure, potentially leading to higher binding affinities.

III. Comparison with Alternative Building Blocks

The choice of a diamine building block is often dictated by the desired geometry, flexibility, and synthetic accessibility. Here, we compare this compound with other commonly used diamine synthons.

Building BlockKey FeaturesAdvantagesDisadvantages
This compound Rigid, chair conformation; defined trans stereochemistry.Provides conformational rigidity and precise spatial orientation of substituents.Higher cost compared to simpler acyclic or aromatic diamines.
Piperazine Six-membered heterocycle with two secondary amines.Readily available, introduces a basic nitrogen center, can adopt chair/boat conformations.More flexible than the cyclohexane core, potential for different binding modes.
N-Boc-1,2-diaminoethane Simple, flexible acyclic diamine.Inexpensive, provides flexibility in the molecular backbone.Lacks the conformational constraint of cyclic systems, which can be detrimental for binding affinity.
N-Boc-1,3-diaminopropane Flexible acyclic diamine with a three-carbon spacer.Offers a different spacing and flexibility compared to the 1,2-diamine.Similar to the 1,2-diamine, lacks conformational rigidity.

Quantitative Comparison:

Unfortunately, direct, head-to-head quantitative comparisons of reaction yields and final compound efficacy using these different building blocks for the same biological target are not extensively reported in publicly available literature. Such studies are often proprietary to the pharmaceutical companies conducting the research. However, the choice of a rigid scaffold like trans-1,4-cyclohexanediamine is often rationally driven by the desire to reduce the entropic penalty upon binding to a biological target, which can lead to higher affinity.

IV. Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the mono-protection of trans-1,4-diaminocyclohexane.

Reaction Scheme:

G Reactants trans-1,4-Diaminocyclohexane + (Boc)₂O Product This compound Reactants->Product MeOH, 0 °C to rt, 16 h

Caption: Synthesis of this compound.

Experimental Procedure:

To a stirred solution of trans-1,4-diaminocyclohexane (3.6 equivalents) in methanol (MeOH) at 0 °C, di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent) is added. The reaction mixture is then stirred at room temperature for 16 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated. The residue is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to afford this compound. A typical reported yield for this reaction is 86%.[2]

V. Conclusion

This compound stands out as a valuable building block in pharmaceutical and medicinal chemistry due to its rigid conformational properties and the ability for selective functionalization. Its application in the synthesis of V1A receptor antagonists, peptidomimetics, and macrocycles highlights its utility in creating structurally defined and potent bioactive molecules. While direct quantitative comparisons with alternative diamine synthons are scarce in the public domain, the rational design principles of drug discovery often favor the use of such conformationally constrained scaffolds to enhance binding affinity and specificity. The straightforward synthesis of this intermediate further adds to its appeal for researchers in drug development.

References

Safety Operating Guide

Proper Disposal of trans-N-Boc-1,4-cyclohexanediamine: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like trans-N-Boc-1,4-cyclohexanediamine are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential safety information, operational protocols for handling, and step-by-step procedures for the appropriate disposal of this compound.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, inhaled, or comes into contact with the skin.[1] Furthermore, it can cause severe skin burns and eye damage.[2][3][4] Adherence to safety protocols is crucial to minimize exposure and prevent accidents.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles are mandatory.[1]

  • Hand Protection: Wear chemical-resistant gloves.[1]

  • Skin and Body Protection: Laboratory clothing should be worn.[1]

  • Respiratory Protection: Use only in a chemical fume hood.[1][4][5]

Hazard Classification

Hazard StatementClassification
Acute toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 1B
Serious Eye Damage/Eye IrritationCategory 1

Spill and Exposure Procedures

In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Sweep up the solid material and shovel it into a suitable, labeled container for disposal.[4][5]

  • Avoid generating dust.

  • Wash the spill area thoroughly.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Proper Disposal Protocol

The disposal of this compound must be conducted in accordance with all national and regional regulations.[1] It is imperative to prevent the material from entering drains or water courses.[1]

Step-by-Step Disposal Guidance:

  • Waste Collection:

    • Place unused or waste this compound in a clearly labeled, sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.

  • Storage Pending Disposal:

    • Store the waste container in a designated, well-ventilated area, away from incompatible materials such as oxidizing agents.[1]

  • Engage a Licensed Professional:

    • The primary method for disposal is to contact a licensed professional waste disposal service.[3]

    • Your institution's EHS department will be responsible for coordinating with approved waste management contractors.

  • Documentation:

    • Maintain accurate records of the amount of waste generated and the date of disposal, following your institution's protocols.

Disposal Workflow

Disposal Workflow for this compound A Waste Generation (Unused or Contaminated Material) B Place in a Labeled, Sealed Container A->B C Store in Designated Waste Area B->C D Contact Institutional EHS for Pickup C->D E Licensed Waste Disposal Service Transports and Disposes D->E F Maintain Disposal Records E->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling trans-N-Boc-1,4-cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of trans-N-Boc-1,4-cyclohexanediamine (CAS RN: 177906-48-8). Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance. This document offers a procedural, step-by-step framework to address key operational questions.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and eye irritation.[2] Therefore, implementing appropriate safety measures is of utmost importance.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when working with this compound. The following table summarizes the recommended PPE for various operations.

OperationEye ProtectionHand ProtectionRespiratory ProtectionBody Protection
Weighing and Transferring (Solid) Safety gogglesChemical-resistant gloves (Nitrile or Neoprene recommended)N95 respirator or higher, used within a chemical fume hoodLaboratory coat
In Solution (Handling Liquids) Chemical safety goggles or face shieldChemical-resistant gloves (Nitrile or Neoprene recommended)Use within a chemical fume hoodLaboratory coat
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesAir-purifying respirator with organic vapor cartridgesChemical-resistant apron or suit

Note: Always inspect gloves for signs of degradation or perforation before use.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is located within a certified chemical fume hood.

  • Verify that the chemical fume hood is functioning correctly.

  • Prepare all necessary glassware and equipment before handling the chemical.

  • Have a designated waste container ready for contaminated materials.

2. Weighing and Aliquoting:

  • Don the appropriate PPE as outlined in the table above.

  • Perform all manipulations of the solid compound within the chemical fume hood to avoid inhalation of dust.

  • Use a spatula or other appropriate tool to transfer the desired amount of the solid.

  • Close the container tightly immediately after use.

3. Dissolution and Reaction Setup:

  • Add the solvent to the solid in a controlled manner within the fume hood.

  • Ensure the reaction vessel is properly secured.

  • If heating is required, use a well-controlled heating mantle and monitor the reaction closely.

4. Post-Reaction Work-up and Purification:

  • Conduct all extraction, filtration, and purification steps within the chemical fume hood.

  • Be mindful of potential splashes or aerosol generation.

5. Decontamination:

  • Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) after completion of work.

  • Properly decontaminate all glassware and equipment before removing them from the fume hood.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Collect unused solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.[3]

  • Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container.

Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").

Storage of Waste:

  • Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.[3]

Final Disposal:

  • Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3] Never dispose of this chemical down the drain or in the regular trash.[3]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Gather Equipment & Glassware prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handling1 Weigh Solid in Fume Hood prep3->handling1 handling2 Dissolve/React in Fume Hood handling1->handling2 handling3 Perform Work-up in Fume Hood handling2->handling3 cleanup1 Decontaminate Work Area handling3->cleanup1 cleanup2 Segregate & Label Waste cleanup1->cleanup2 cleanup3 Store Waste in Designated Area cleanup2->cleanup3 cleanup4 Arrange for EHS Pickup cleanup3->cleanup4

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-N-Boc-1,4-cyclohexanediamine
Reactant of Route 2
Reactant of Route 2
trans-N-Boc-1,4-cyclohexanediamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.